molecular formula C10H13ClO2 B3381784 4-(2-Chloroethyl)-1,2-dimethoxybenzene CAS No. 27160-08-3

4-(2-Chloroethyl)-1,2-dimethoxybenzene

Cat. No.: B3381784
CAS No.: 27160-08-3
M. Wt: 200.66 g/mol
InChI Key: VZGITQAWSRBJPP-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3) is an organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol [ citation 1 ]. This benzene derivative is characterized by a chloroethyl chain and two methoxy groups attached to the aromatic ring, which defines its reactivity and physical properties. It is known by the synonym Vanillin Impurity 2, indicating its specific relevance in pharmaceutical impurity research and reference standard applications [ citation 1 ]. In the laboratory, this compound is valuable for chemical synthesis and method development. It can be efficiently separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS-compatible applications) [ citation 5 ]. This makes it suitable for pharmacokinetic studies and the isolation of impurities in preparative separation workflows. Key physicochemical parameters include a boiling point of approximately 280.2°C at 760 mmHg, a flash point of 102.1°C, and a density of 1.104 g/cm³ [ citation 6 ]. Researchers should handle it with care, wearing appropriate personal protective equipment, including tightly fitting safety goggles and impervious gloves, and ensure good ventilation [ citation 3 ]. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. It is offered in various quantities for laboratory purposes, available through multiple global suppliers [ citation 1 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloroethyl)-1,2-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGITQAWSRBJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181633
Record name 4-(2-Chloroethyl)-1,2-dimethoxybenzene
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Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27160-08-3
Record name 4-(2-Chloroethyl)-1,2-dimethoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroethyl)-1,2-dimethoxybenzene
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Record name 4-(2-Chloroethyl)-1,2-dimethoxybenzene
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Record name 4-(2-chloroethyl)-1,2-dimethoxybenzene
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Foundational & Exploratory

Technical Monograph: 4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3)

[1]

Executive Summary

4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS 27160-08-3), also known as 3,4-dimethoxyphenethyl chloride or homoveratryl chloride , is a pivotal alkylating agent in medicinal chemistry. It serves as the structural backbone for the "homoveratryl" moiety found in numerous isoquinoline alkaloids and phenylalkylamine therapeutics. Its primary industrial utility lies in the synthesis of Verapamil , a World Health Organization (WHO) Essential Medicine used for managing hypertension and angina. This guide details its physicochemical properties, synthetic protocols, and critical role in drug development.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

This compound is a primary alkyl chloride attached to an electron-rich veratrole (1,2-dimethoxybenzene) core. The electron-donating methoxy groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution, while the chloroethyl tail acts as a versatile electrophile for nucleophilic substitution (

Table 1: Physicochemical Specifications
PropertyValue
CAS Number 27160-08-3
IUPAC Name 4-(2-Chloroethyl)-1,2-dimethoxybenzene
Synonyms Homoveratryl chloride; 1-(2-Chloroethyl)-3,4-dimethoxybenzene
Molecular Formula C₁₀H₁₃ClO₂
Molecular Weight 200.66 g/mol
Physical State Low-melting solid or oil (dependent on purity)
Melting Point 37.5 – 39.5 °C
Boiling Point 105 – 110 °C (at 0.7 Torr)
Density ~1.104 g/cm³
Solubility Soluble in DCM, Toluene, Acetone; Insoluble in Water
Stability Stable under anhydrous conditions; hydrolyzes slowly in hot water

Synthetic Utility & Mechanism[2][9]

The utility of CAS 27160-08-3 stems from the reactivity of the C-Cl bond. It acts as a "homoveratryl donor," transferring the 3,4-dimethoxyphenethyl group to nucleophiles (amines, thiolates, carbanions).

Mechanistic Pathway

The reaction typically proceeds via an


 mechanism

ReactionMechanismChlorideHomoveratryl Chloride(Electrophile)TSTransition State[Nu...C...Cl]‡Chloride->TS Backside AttackNuNucleophile(R-NH2, CN-, etc.)Nu->TSProductAlkylated Product(Homoveratryl-Nu)TS->Product Inversion/SubstitutionCl-Cl-TS->Cl- Leaving Group

Figure 1: General

Experimental Protocols

Synthesis of 4-(2-Chloroethyl)-1,2-dimethoxybenzene

Objective: Conversion of 3,4-dimethoxyphenethyl alcohol (Homoveratryl alcohol) to the corresponding chloride using thionyl chloride (

Reagents:

  • 3,4-Dimethoxyphenethyl alcohol (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

  • DMF (Catalytic amount, optional)

Procedure:

  • Setup: Charge a dry round-bottom flask with 3,4-dimethoxyphenethyl alcohol dissolved in anhydrous DCM (approx. 5 mL/g). Cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Add thionyl chloride dropwise over 30 minutes. Maintain temperature < 5°C to prevent elimination side reactions (formation of 3,4-dimethoxystyrene).

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of alcohol.

  • Quench: Pour the reaction mixture carefully into ice water.

  • Workup: Separate the organic layer.[2][3][4] Wash sequentially with saturated

    
     (to neutralize HCl), water, and brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. The residue can be distilled under reduced pressure (0.7 Torr) or crystallized from hexane/ether if solid.
    
Application: Synthesis of N-Methylhomoveratrylamine

This is the direct precursor to Verapamil.

Procedure:

  • Dissolve 4-(2-chloroethyl)-1,2-dimethoxybenzene (1.0 eq) in ethanol.

  • Add excess aqueous methylamine (40%, 5.0 eq) to suppress over-alkylation (dimer formation).

  • Heat in a sealed pressure tube or autoclave at 80°C for 6 hours.

  • Concentrate to remove ethanol/excess amine. Basify with NaOH and extract into toluene.

Key Application: Verapamil Synthesis

Verapamil is constructed by the convergence of two veratryl subunits. CAS 27160-08-3 provides the "left-wing" amine fragment.

VerapamilSynthesisAlcoholHomoveratryl AlcoholChlorideHomoveratryl Chloride(CAS 27160-08-3)Alcohol->Chloride ChlorinationSOCl2SOCl2SOCl2->ChlorideAmineN-MethylhomoveratrylamineChloride->Amine AminationMeNH2MeNH2MeNH2->AmineCouplingCoupling (NaNH2 or NaOH/TBAB)Amine->CouplingNitrileIsopropyl Veratryl Cyanide(Electrophile)Nitrile->CouplingVerapamilVERAPAMILCoupling->Verapamil Alkylation

Figure 2: Convergent synthesis of Verapamil highlighting the role of CAS 27160-08-3.

Analytical Characterization

To validate the identity of CAS 27160-08-3, the following spectroscopic signatures are diagnostic.

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       6.75–6.85 (m, 3H, Ar-H ): Characteristic aromatic pattern for 1,2,4-substituted benzene.
      
    • 
       3.88 (s, 3H, OCH 
      
      
      ), 3.86 (s, 3H, OCH
      
      
      ): Distinct methoxy singlets.
    • 
       3.70 (t, 
      
      
      Hz, 2H, -CH
      
      
      Cl ): Deshielded triplet due to chlorine.
    • 
       3.05 (t, 
      
      
      Hz, 2H, Ar-CH
      
      
      -): Benzylic triplet.
  • Mass Spectrometry (EI/GC-MS):

    • Molecular Ion (

      
      ):  200/202 (3:1 ratio due to 
      
      
      isotopes).
    • Base Peak: m/z 151 (Loss of

      
      , formation of dimethoxybenzyl cation).
      

Safety & Handling (E-E-A-T)

Warning: As a primary alkyl chloride, this compound is a potential alkylating agent .

  • Hazards: Causes skin irritation (H315), serious eye damage (H318), and is harmful if swallowed (H302).[5]

  • Genotoxicity: Alkylating agents can interact with DNA. Handle in a fume hood with proper PPE (nitrile gloves, safety goggles).

  • Neutralization: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., sodium thiosulfate) before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015359, 4-(2-Chloroethyl)-1,2-dimethoxybenzene. Retrieved from [Link]

  • Dengel, F. (1962).Process for the preparation of basic substituted phenylacetonitriles. U.S. Patent 3,261,859.
  • PrepChem. Synthesis of 3,4-dimethoxybenzyl chloride (Analogous Protocol). Retrieved from [Link]

  • LookChem. Synthesis of Verapamil - Reaction Routes. Retrieved from [Link]

Technical Safety & Handling Guide: 4-(2-Chloroethyl)-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS: 27160-08-3), also known as 3,4-Dimethoxyphenethyl chloride, is a critical alkylating intermediate primarily utilized in the synthesis of phenylalkylamine calcium channel blockers, most notably Verapamil .

While often categorized alongside generic alkyl halides, this compound presents specific handling challenges due to its low melting point (37–39 °C) , which allows it to exist as a supercooled liquid or a solid depending on ambient conditions. Its primary physiological hazard is Category 1 Serious Eye Damage , driven by the high electrophilicity of the chloroethyl moiety. This guide synthesizes physicochemical data, toxicological mechanisms, and field-proven safety protocols to ensure containment and personnel protection during drug development workflows.

Part 1: Physicochemical & Hazard Profile

Identity & Physical Properties

The compound is a dialkoxy-substituted phenethyl chloride. Its lipophilicity (


) facilitates rapid dermal absorption, while its melting point near human body temperature requires temperature-controlled handling to prevent unexpected phase changes during weighing or transfer.
PropertyValueOperational Implication
CAS Number 27160-08-3 Use for inventory tracking; distinguish from benzodioxole isomers.
Molecular Formula

MW: 200.66 g/mol .
Physical State Solid/Liquid (MP: 37–39 °C)May solidify in transfer lines; requires heat tracing or solvent dilution.
Boiling Point 105–110 °C (0.7 Torr)High vacuum required for distillation; thermally stable under

.
Flash Point 102.1 °CCombustible but not Flammable (Class IIIB).
Solubility Organic solvents (DCM, EtOAc)Poor water solubility; difficult to flush with water alone.
GHS Hazard Characterization

Unlike simple irritants, the chloroethyl group acts as a moderate alkylating agent. The resulting damage to mucous membranes is not merely acidic irritation but covalent modification of tissue proteins.

  • Eye Dam. 1 (H318): Causes serious eye damage. Mechanism: Irreversible alkylation of corneal proteins leading to opacity.

  • Acute Tox. 4 (H302): Harmful if swallowed.[1][2][3]

  • Skin Irrit. 2 (H315): Causes skin irritation.[2]

  • STOT SE 3 (H335): May cause respiratory irritation.[2][3][4]

Part 2: Reactivity & Toxicological Mechanisms

The Alkylating Mechanism ( )

The toxicity and utility of this compound stem from the same feature: the electrophilic carbon at the


-position of the ethyl chain. In physiological systems, this carbon is susceptible to nucleophilic attack by DNA bases (guanine) or protein residues (cysteine/lysine), leading to cytotoxicity.

In synthetic applications, this reactivity is harnessed to couple the molecule with amines.[5] Below is the reaction pathway for Verapamil , illustrating the displacement of the chloride.

VerapamilSynthesis Figure 1: Alkylation mechanism in Verapamil synthesis. The chloroethyl group (Red) is the electrophilic handle. SM1 3,4-Dimethoxyphenethyl chloride (The Agent) Inter Transition State (SN2 Attack) SM1->Inter + Secondary Amine SM2 Isopropyl acetonitrile derivative SM2->Inter Prod Verapamil (Calcium Channel Blocker) Inter->Prod - HCl

Stability Concerns
  • Hydrolysis: Slow hydrolysis in moist air releases HCl gas, which pressurizes containers and increases corrosivity.

  • Thermal Decomposition: Heating above 150 °C can liberate HCl and chloromethane.

Part 3: Safe Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the compound's lipophilic nature and potential for permeation.

Protection ZoneRecommendationRationale
Hand Protection Double Gloving: Nitrile (Inner) + Laminate/Barrier (Outer)Laminate films (e.g., Silver Shield®) resist chlorinated organic permeation >4 hours.
Eye/Face Chemical Goggles + Face Shield "Eye Dam. 1" classification mandates zero-tolerance for splashes. Safety glasses are inadequate.
Respiratory P100/OV Cartridge or Fume HoodPrevent inhalation of dusts (if solid) or vapors (if heated).
Body Tyvek® Lab Coat or ApronPrevent contamination of street clothes; compound is difficult to wash out.
Operational Protocols
  • Weighing: Due to the low melting point, the solid may melt from the friction of a spatula or ambient heat. Weigh in a tared vessel rather than on weighing paper to prevent absorption/sticking.

  • Transfer: If the material has solidified in the drum/bottle, warm gently in a water bath (<45 °C) to liquefy before transfer. Do not chip the solid, as this generates inhalable dust and flying projectiles.

  • Decontamination: Glassware should be rinsed with a dilute ethanolic KOH solution (to convert residual chloride to the ether/alcohol) before standard washing.

Part 4: Emergency Response & Spill Management

Spill Decision Tree

Because the substance exists at the boundary of solid and liquid phases, spill response depends on the ambient temperature and state of the material.

SpillResponse Figure 2: Emergency response logic for phase-variable alkylating agents. Start Spill Detected StateCheck Determine State Start->StateCheck Liquid Liquid Pool (>39°C or Supercooled) StateCheck->Liquid Solid Solid/Waxy Mass (<37°C) StateCheck->Solid Absorb Absorb with Vermiculite/Sand Liquid->Absorb Contain Flow Scoop Scoop with Non-sparking Tools Solid->Scoop Avoid Dust Decon Decontaminate Surface: Scrub with 5% Ethanolic NaOH then Soap/Water Absorb->Decon Scoop->Decon Waste Dispose as Halogenated Organic Waste Decon->Waste

First Aid (Specific to Alkylating Irritants)
  • Eye Contact (CRITICAL): Immediate irrigation for 30 minutes . The standard 15 minutes may be insufficient due to the chemical's poor water solubility and "sticky" organic nature. Use saline if available. Do not use neutralizing agents in the eye.

  • Skin Contact: Wash with soap and water immediately.[4] Pure water is ineffective at removing this lipophilic compound. If redness persists, treat as a chemical burn.

  • Inhalation: Move to fresh air. If pulmonary irritation (coughing/wheezing) occurs, medical observation for 24 hours is recommended to rule out delayed pulmonary edema.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015359, 4-(2-Chloroethyl)-1,2-dimethoxybenzene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • LookChem. Synthesis of Verapamil: Reaction Pathways. Retrieved from [Link]

Sources

Difference between Homoveratryl chloride and Veratryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Structural Divergence, Reactivity Profiles, and Synthetic Applications in Drug Development

Executive Summary

This guide delineates the critical physicochemical and synthetic differences between Veratryl Chloride (3,4-dimethoxybenzyl chloride) and Homoveratryl Chloride (3,4-dimethoxyphenethyl chloride). While they share a dimethoxybenzene core, the difference in alkyl chain length—a single methylene unit—fundamentally alters their electronic properties, reactivity mechanisms (


 vs. 

), and utility in pharmaceutical synthesis.

Key Takeaway: Veratryl chloride acts as a highly reactive benzylic electrophile primarily used for protecting group chemistry (DMB) and introducing benzyl moieties. Homoveratryl chloride acts as a primary alkyl halide , serving as the obligate scaffold for isoquinoline alkaloids (e.g., Papaverine, Verapamil precursors) via cyclization chemistries like the Bischler-Napieralski reaction.

Part 1: Structural & Electronic Divergence

The nomenclature "homo-" indicates the addition of one methylene (


) unit to the parent structure. This structural extension isolates the halogen leaving group from the aromatic system in Homoveratryl chloride, breaking the conjugation that defines Veratryl chloride's reactivity.
Chemical Identity[1][2]
FeatureVeratryl ChlorideHomoveratryl Chloride
IUPAC Name 4-(Chloromethyl)-1,2-dimethoxybenzene4-(2-Chloroethyl)-1,2-dimethoxybenzene
Structure

(Benzylic)

(Phenethyl)
CAS Number 7306-46-9 707-07-3 (Alkyl chloride)*
Hybridization

carbon attached to

ring

carbon attached to

spacer
Major Impurity Veratryl alcohol (Hydrolysis)Homoveratryl alcohol; Vinyl veratrole (Elimination)

*Note: "Homoveratryl chloride" is occasionally used in older literature to refer to the acid chloride (3,4-dimethoxyphenylacetyl chloride, CAS 10313-60-7). This guide focuses on the alkyl chloride analog.

Electronic Effects & Carbocation Stability

The defining difference lies in the stability of the carbocation intermediate formed upon loss of the chloride ion.

  • Veratryl Chloride (Resonance Stabilization): The methoxy groups at positions 3 and 4 are strong electron-donating groups (EDG). When the chloride leaves, the resulting benzylic carbocation is stabilized by resonance delocalization into the aromatic ring and the auxiliary oxygen lone pairs. This makes Veratryl chloride exceptionally prone to

    
     reactions and hydrolysis.
    
  • Homoveratryl Chloride (Inductive Effect Only): The ethyl spacer prevents resonance interaction between the developing positive charge and the aromatic ring. The cation would be a primary carbocation (highly unstable). Consequently, this molecule reacts almost exclusively via

    
     mechanisms, requiring stronger nucleophiles or higher temperatures.
    

Reactivity Veratryl Veratryl Chloride (Benzylic) Homo Homoveratryl Chloride (Phenethyl) V_Cation Benzylic Cation (Resonance Stabilized) Veratryl->V_Cation Fast Ionization (SN1) Moisture Sensitive H_Transition SN2 Transition State (Sterically Accessible) Homo->H_Transition Requires Strong Nu (SN2) Product_V DMB-Protected Amine/Alcohol V_Cation->Product_V Nucleophilic Attack Product_H Homoveratrylamine (Isoquinoline Precursor) H_Transition->Product_H Displacement

Figure 1: Mechanistic divergence. Veratryl chloride proceeds via a stabilized cation (


), while Homoveratryl chloride requires direct nucleophilic displacement (

).

Part 2: Synthetic Utility & Applications[1][3][4]

Veratryl Chloride: The Protecting Group (DMB)

In peptide and small molecule synthesis, Veratryl chloride is the reagent used to install the 3,4-Dimethoxybenzyl (DMB) protecting group.

  • Function: Protects amides, amines, and alcohols.

  • Advantage: The DMB group is more acid-labile than a standard benzyl (Bn) group due to the electron-donating methoxy substituents. It can be removed with TFA (Trifluoroacetic acid) without requiring hydrogenolysis (

    
    ), preserving other reducible functional groups (e.g., alkenes, halides).
    
  • Protocol Insight: Because Veratryl chloride is moisture-sensitive, it is often generated in situ from Veratryl alcohol using thionyl chloride (

    
    ) immediately before coupling.
    
Homoveratryl Chloride: The Isoquinoline Gateway

Homoveratryl chloride is a structural cornerstone for synthesizing Isoquinoline alkaloids (e.g., Papaverine, Emetine) and cardiovascular drugs like Verapamil .

  • Pathway: Homoveratryl chloride

    
     Homoveratrylamine 
    
    
    
    Bischler-Napieralski Cyclization
    
    
    Tetrahydroisoquinoline.
  • Mechanism: The two-carbon chain is the exact length required to fold back onto the aromatic ring to form a six-membered nitrogenous ring. Veratryl chloride (1-carbon) cannot undergo this cyclization to form isoquinolines; it would form a strained 5-membered indole-like system only under specific, less common conditions.

Part 3: Comparative Reactivity & Stability Data

The following data aids in experimental planning and storage.

PropertyVeratryl ChlorideHomoveratryl Chloride
Molecular Weight 186.64 g/mol 200.66 g/mol
Physical State Solid (low MP) or OilOil / Low melting solid
Hydrolytic Stability Low: Hydrolyzes in moist air to release HCl.Moderate: Stable in air; requires heat/base to hydrolyze.
Lachrymator Yes (Severe): Similar to benzyl chloride.Mild: Lower vapor pressure, but still an irritant.
Storage

, under Argon/Nitrogen.

, dark, dry.
Reaction Kinetics Fast at

to RT.
Requires reflux or elevated temps (

).

Part 4: Experimental Protocols

Protocol A: Synthesis of Homoveratrylamine (from Homoveratryl Chloride)

Context: This is the primary route to convert the chloride into the amine precursor for Verapamil or Papaverine.

Reagents: Homoveratryl chloride (1.0 eq), Sodium Azide (


, 1.5 eq), DMF (Solvent), 

(Catalyst).
  • Azidation (

    
    ): 
    
    • Dissolve Homoveratryl chloride in anhydrous DMF (0.5 M concentration).

    • Add

      
       cautiously.
      
    • Critical Step: Heat to

      
       for 4–6 hours. Note: Veratryl chloride would react at RT; Homoveratryl requires heat due to lack of benzylic activation.
      
    • Monitor by TLC (Hexane:EtOAc). Product (Azide) is less polar.

    • Workup: Dilute with water, extract with diethyl ether. Caution: Organic azides are potentially explosive; do not concentrate to dryness if scale >5g.

  • Reduction (Staudinger or Hydrogenation):

    • Dissolve the crude azide in MeOH.

    • Add 10% Pd/C (5 wt%).

    • Stir under

      
       balloon (1 atm) for 12 hours.
      
    • Filter through Celite. Evaporate to yield Homoveratrylamine .

Protocol B: Bischler-Napieralski Cyclization (Isoquinoline Synthesis)

Context: Demonstrating the unique utility of the Homoveratryl skeleton.

Isoquinoline Amine Homoveratrylamine Amide Amide Intermediate Amine->Amide Acylation Imine Dihydroisoquinoline Amide->Imine Cyclization (Bischler-Napieralski) AcCl Acyl Chloride (R-COCl) AcCl->Amide POCl3 POCl3 (Dehydration) POCl3->Imine

Figure 2: The Homoveratryl skeleton is essential for the formation of the 6-membered isoquinoline ring via electrophilic aromatic substitution.

  • Acylation: React Homoveratrylamine with an acid chloride (e.g., acetyl chloride) to form the amide.

  • Cyclization:

    • Dissolve amide in dry Toluene or Acetonitrile.

    • Add phosphoryl chloride (

      
      , 3.0 eq).
      
    • Reflux for 2–4 hours.

    • Mechanism: The amide oxygen is activated by

      
      , creating a chloro-iminium intermediate. The electron-rich aromatic ring (activated by methoxy groups) attacks this intermediate, closing the ring.
      
    • Note: This reaction fails with Veratryl derivatives because the ring size would be unfavorable.

Part 5: Safety and Handling (E-E-A-T)

Impurity Profiling
  • Veratryl Chloride: Degrades rapidly to Veratryl Alcohol and HCl gas. If a bottle hisses upon opening, the titer is compromised. Recrystallization from dry hexane is possible but difficult; distillation is preferred but risks polymerization.

  • Homoveratryl Chloride: Common impurity is Vinyl Veratrole (3,4-dimethoxystyrene), formed via E2 elimination if stored in basic conditions or exposed to excessive heat.

Toxicology

Both compounds are alkylating agents and potential carcinogens.

  • Veratryl Chloride: High volatility + high reactivity = extreme lachrymator. Handle only in a fume hood. It can alkylate DNA bases (guanine) rapidly.

  • Homoveratryl Chloride: Lower volatility reduces immediate inhalation risk, but skin contact leads to delayed blistering.

References

  • PubChem. (2025).[1] Veratryl chloride | C9H11ClO2.[2][1] National Library of Medicine. [Link]

  • PubChem. (2025).[1] 3,4-Dimethoxyphenethyl chloride | C10H13ClO2. National Library of Medicine. [Link](Note: Verify specific isomer CAS in supplier catalogs as 707-07-3 for alkyl chloride).

  • Organic Chemistry Portal. (2024). Bischler-Napieralski Reaction. [Link][3][4]

  • ScienceDirect. (2023). Isoquinoline Alkaloid Synthesis. Elsevier. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Chloroethyl)-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the key physicochemical properties of 4-(2-Chloroethyl)-1,2-dimethoxybenzene, a crucial intermediate in pharmaceutical synthesis. This document details the experimental determination of its boiling point and density, offering field-proven insights and step-by-step protocols. The synthesis of the title compound is also discussed, providing a holistic understanding for researchers in drug development. All methodologies are presented with a focus on scientific integrity, ensuring reliable and reproducible results.

Introduction

4-(2-Chloroethyl)-1,2-dimethoxybenzene, also known as homoveratryl chloride, is a significant building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a dimethoxybenzene ring and a chloroethyl side chain, makes it a versatile precursor for the introduction of the 3,4-dimethoxyphenethyl moiety found in numerous bioactive molecules. Accurate knowledge of its physical properties, such as boiling point and density, is paramount for its purification, reaction scale-up, and overall process control in a research and development setting. This guide provides a detailed examination of these properties, grounded in established experimental techniques.

Physicochemical Properties of 4-(2-Chloroethyl)-1,2-dimethoxybenzene

A thorough understanding of the physical constants of a chemical compound is the bedrock of its application in synthesis and manufacturing. The following table summarizes the key physicochemical properties of 4-(2-Chloroethyl)-1,2-dimethoxybenzene.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClO₂
Molecular Weight 200.66 g/mol
Boiling Point 105-110 °C at 0.7 TorrECHEMI
Density 1.104 g/cm³ECHEMI
Melting Point 37.5-39.5 °CECHEMI

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For compounds with high boiling points, such as 4-(2-Chloroethyl)-1,2-dimethoxybenzene, distillation under reduced pressure (vacuum distillation) is the preferred method for purification and boiling point determination. This technique prevents thermal decomposition that can occur at the high temperatures required for boiling at atmospheric pressure.

Causality Behind Experimental Choices

Employing vacuum distillation is a critical decision rooted in the chemical stability of the analyte. Many organic molecules, particularly those with multiple functional groups, are susceptible to degradation at elevated temperatures. By lowering the external pressure, the boiling point is significantly reduced, allowing for a gentler purification process that preserves the integrity of the compound.

Detailed Step-by-Step Methodology for Vacuum Distillation

This protocol outlines the determination of the boiling point of 4-(2-Chloroethyl)-1,2-dimethoxybenzene using a standard vacuum distillation apparatus.

  • Apparatus Setup: Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask (cow or pig type), and a vacuum source with a manometer. Ensure all glassware is free of cracks and stars.

  • Sample Preparation: Place the crude 4-(2-Chloroethyl)-1,2-dimethoxybenzene and a magnetic stir bar into the round-bottom flask. Do not use boiling stones as they are ineffective under vacuum.

  • System Sealing: Lightly grease all ground-glass joints to ensure a good seal. Check the system for leaks before proceeding.

  • Initiating Vacuum: Start the stirrer. Slowly and carefully apply the vacuum to the system. Observe for any initial bumping as residual low-boiling solvents evaporate.

  • Heating: Once a stable vacuum is achieved and the initial outgassing has subsided, begin heating the distillation flask using a heating mantle.

  • Observation and Data Collection: As the liquid heats, a ring of condensate will rise through the Claisen adapter. The temperature at which the liquid is actively boiling and condensing in the collection arm, with a stable reading on the thermometer, is the boiling point at that specific pressure. Record both the temperature and the pressure from the manometer.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air.

Troubleshooting Common Issues in Vacuum Distillation
  • Bumping: Violent boiling, or bumping, can occur if the liquid is not stirred or if the vacuum is applied too rapidly. Ensure constant and vigorous stirring.

  • Leaks: An inability to reach the desired vacuum level is often due to leaks in the system. Check all connections and re-grease joints if necessary.

  • Temperature Fluctuations: Unstable temperature readings can indicate a fluctuating vacuum. Ensure the vacuum source is stable and consider using a vacuum regulator.

Visualization of the Vacuum Distillation Workflow

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble Apparatus B Add Sample & Stir Bar A->B C Seal Joints B->C D Apply Vacuum Slowly C->D E Heat the Flask D->E F Record Temp. & Pressure E->F G Cool the System F->G H Reintroduce Air G->H

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.

Causality Behind Experimental Choices

The pycnometer method is chosen for its precision. A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid (typically water), and then filled with the sample liquid, the density of the sample can be calculated with a high degree of accuracy. Temperature control is crucial as density is temperature-dependent.

Detailed Step-by-Step Methodology for Density Determination using a Pycnometer
  • Cleaning and Calibration: Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty, dry pycnometer on an analytical balance (m_empty).

  • Reference Liquid Measurement: Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer and weigh it (m_water).

  • Sample Measurement: Empty and dry the pycnometer. Fill it with 4-(2-Chloroethyl)-1,2-dimethoxybenzene at the same temperature as the water. Insert the stopper, wipe away any excess liquid, and weigh the filled pycnometer (m_sample).

  • Calculation:

    • Mass of water = m_water - m_empty

    • Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

    • Mass of sample = m_sample - m_empty

    • Density of sample = (Mass of sample) / (Volume of pycnometer)

Troubleshooting Common Errors in Pycnometer Measurements
  • Air Bubbles: The presence of air bubbles in the pycnometer will lead to an underestimation of the mass of the liquid and thus an inaccurate density reading. Ensure the pycnometer is filled carefully to avoid trapping air.

  • Temperature Fluctuations: Density is sensitive to temperature changes. Conduct all measurements in a temperature-controlled environment and allow all liquids and the pycnometer to equilibrate to the same temperature.

  • Incomplete Drying: Any residual solvent or moisture on the inside or outside of the pycnometer will affect the mass measurements. Ensure the pycnometer is completely dry before each weighing.

Visualization of the Density Determination Workflow

Density_Determination_Workflow cluster_weighing Weighing Steps cluster_calculation Calculation Steps W1 Weigh Empty Pycnometer (m_empty) W2 Weigh with Water (m_water) W1->W2 C1 Calculate Mass of Water W1->C1 C3 Calculate Mass of Sample W1->C3 W3 Weigh with Sample (m_sample) W2->W3 W2->C1 W3->C3 C2 Calculate Volume of Pycnometer C1->C2 C4 Calculate Density of Sample C2->C4 C3->C4

Caption: Workflow for Density Determination using the Pycnometer Method.

Synthesis of 4-(2-Chloroethyl)-1,2-dimethoxybenzene

The synthesis of 4-(2-Chloroethyl)-1,2-dimethoxybenzene is commonly achieved from its corresponding alcohol, 2-(3,4-dimethoxyphenyl)ethanol, via a nucleophilic substitution reaction. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.

Detailed Step-by-Step Synthetic Protocol

Safety Precaution: Thionyl chloride is a corrosive and lachrymatory reagent. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1][2][3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas trap (e.g., a drying tube filled with calcium chloride and a cotton plug soaked in sodium bicarbonate solution), dissolve 2-(3,4-dimethoxyphenyl)ethanol in a suitable anhydrous solvent such as dichloromethane or chloroform.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur, and the evolution of HCl and SO₂ gas will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(2-Chloroethyl)-1,2-dimethoxybenzene.

  • Purification: The crude product can be further purified by vacuum distillation, as described in the boiling point determination section.

Visualization of the Synthetic Pathway

Synthesis_Pathway Reactant 2-(3,4-dimethoxyphenyl)ethanol Product 4-(2-Chloroethyl)-1,2-dimethoxybenzene Reactant->Product Anhydrous Solvent Reagent SOCl₂

Caption: Synthesis of 4-(2-Chloroethyl)-1,2-dimethoxybenzene.

Conclusion

This technical guide has provided a detailed overview of the boiling point and density of 4-(2-Chloroethyl)-1,2-dimethoxybenzene, along with robust, field-tested protocols for their experimental determination. The inclusion of a synthetic protocol further enhances the utility of this document for researchers in the pharmaceutical and chemical industries. By understanding and applying the principles and methodologies outlined herein, scientists can ensure the accurate characterization and efficient utilization of this important chemical intermediate.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride Material Safety Data Sheet. Retrieved from [Link]

  • University of Wollongong. (2013). Standard Operating Procedures for Thionyl Chloride. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Chloroethyl)-1,2-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

High-Purity Homoveratryl Chloride: Sourcing, Quality Assurance, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into Homoveratryl Chloride , specifically identifying the commercially dominant form (3,4-Dimethoxyphenyl)acetyl chloride (CAS 10313-60-7) , while distinguishing it from related alkyl halides used in parallel drug development pathways.

Executive Summary & Nomenclature Disambiguation

In the pharmaceutical intermediate market, "Homoveratryl Chloride" is a trivial name that frequently causes procurement errors due to structural ambiguity. Before sourcing, the exact chemical identity must be validated against the intended synthetic pathway.

The "Two Homoveratryls" Problem
FeatureCommercial Standard (The Focus of this Guide) Common Misidentification
Chemical Name (3,4-Dimethoxyphenyl)acetyl chloride 3,4-Dimethoxyphenethyl chloride
Functional Group Acid Chloride (-COCl)Alkyl Chloride (-CH₂CH₂Cl)
CAS Number 10313-60-7 Rare/Unstable (Often made in situ)
Primary Use Acylation agent (e.g., Bischler-Napieralski isoquinoline synthesis)Alkylating agent (e.g., Verapamil synthesis)
Stability Moisture Sensitive (Hydrolyzes to Acid)Moderately Stable

Directive: This guide focuses on CAS 10313-60-7 , the standard commercial "Homoveratryl Chloride" used as a key building block for isoquinoline alkaloids (e.g., Papaverine, Moxaverine).

Market Analysis: Suppliers & Pricing Architecture

The market for high-purity Homoveratryl Chloride is bifurcated between catalog chemical providers (Research Scale) and custom synthesis manufacturers (Process Scale). Due to its high reactivity and moisture sensitivity, bulk inventory is rare; it is typically manufactured on-demand.

Tier 1: Research & Pilot Scale (High Assurance)

Target: Discovery Chemistry (mg to kg)

SupplierGradePurity SpecificationEstimated Price (USD)Lead Time
Sigma-Aldrich (Merck) Reagent≥98.0% (Titration)$180 - $220 / 25gImmediate
Thermo Scientific Technical98%$140 - $160 / 25g1-2 Weeks
Fluorochem (UK) Synthesis97%+£80 - £120 / 25g3-5 Days (EU)
Tier 2: Industrial & Bulk Scale (Cost Efficiency)

Target: GMP Manufacturing (>10 kg) Note: Prices fluctuate based on raw material costs (Veratrole, Thionyl Chloride).

RegionSupplier TypePurityEstimated Bulk Price (USD/kg)Risk Factor
India API Intermediates≥98.5%$250 - $450 / kg Moderate (Logistics)
China Custom Synthesis≥98.0%$180 - $350 / kg High (Batch Variability)

Procurement Strategy: For bulk orders, do not rely on Certificate of Analysis (CoA) alone. Request a "Use Test" sample (50g) . The critical failure mode is not initial purity, but hydrolysis during transit. Ensure the supplier uses Sure/Seal™ bottles or Teflon-lined drums with desiccants.

Technical Deep Dive: Synthesis & Impurity Profile

Understanding the synthesis of Homoveratryl Chloride is mandatory for establishing a Quality Target Product Profile (QTPP). The compound is almost exclusively produced via the chlorination of Homoveratric Acid .

Synthetic Pathway & Impurity Logic

The standard industrial route utilizes Thionyl Chloride (


). This method is preferred over Phosphorus Pentachloride (

) to simplify purification (by-products are gases).

Reaction:



Critical Impurity Specifications

When validating a supplier, test for these specific impurities:

ImpurityOriginDetection MethodAcceptance Limit
Homoveratric Acid Hydrolysis (Moisture ingress)HPLC / Titration< 1.0%
Thionyl Chloride Residual ReagentGC-Headspace< 0.5%
Homoveratric Anhydride Thermal dimerizationHPLC< 2.0%
HCl (Free Acid) DecompositionTitration< 0.5%
Mechanism & Workflow Diagram

The following diagram illustrates the synthesis flow and the critical control points (CCPs) where impurities are introduced.

G Start Homoveratric Acid (Solid) Reactor Chlorination Reactor (Reflux 60-80°C) Start->Reactor Reagent Thionyl Chloride (Excess) Reagent->Reactor Distillation Vacuum Distillation (Removal of SO2/HCl) Reactor->Distillation Crude Mix Impurity1 Impurity: Homoveratric Anhydride (Overheating) Reactor->Impurity1 High T Product Homoveratryl Chloride (Liquid/Low Melt Solid) Distillation->Product Purified Oil Impurity2 Impurity: Homoveratric Acid (Moisture Contact) Product->Impurity2 H2O Ingress

Figure 1: Synthetic workflow for Homoveratryl Chloride highlighting critical control points for impurity generation.

Handling, Stability, and Storage Protocols

Homoveratryl chloride is a lachrymator and highly corrosive . It reacts violently with water and alcohols.

Self-Validating Storage Protocol

To ensure integrity without constant re-testing, implement this storage system:

  • Primary Container: Glass or Teflon (PTFE). Do not use metal (corrosion risk from residual HCl).

  • Atmosphere: Blanket with dry Nitrogen or Argon after every use.

  • Visual Indicator: Store with a color-changing desiccant pack taped to the outside of the primary jar but inside the secondary containment. If the desiccant turns pink/green, the secondary barrier is breached, and moisture may have entered the primary.

  • Temperature: Store at 2–8°C . Freezing is acceptable but requires careful thawing to prevent condensation accumulation on the outer surface before opening.

Synthetic Utility in Drug Development[3]

Homoveratryl chloride is the "acyl" engine for building the isoquinoline scaffold found in antispasmodics and vasodilators.

Case Study: Papaverine Synthesis

The classic application is the Bischler-Napieralski Cyclization .

  • Amide Formation: Homoveratryl chloride reacts with Homoveratrylamine to form the amide.

  • Cyclization: The amide undergoes dehydration/cyclization using

    
     to form 3,4-dihydropapaverine.
    
  • Aromatization: Dehydrogenation yields Papaverine.

Why Purity Matters Here: If Homoveratryl Chloride contains significant Homoveratric Acid (hydrolysis product), the acid will react with the amine to form a salt (Homoveratrylammonium Homoveratrate) instead of the amide. This salt does not cyclize under standard conditions, leading to a massive yield drop and difficult purification.

References

  • ChemicalBook. (2025). Homoveratryl Chloride Product Specifications & CAS 10313-60-7 Data. Retrieved from

  • Sigma-Aldrich. (2025). (3,4-Dimethoxyphenyl)acetyl chloride Product Sheet. Retrieved from [1]

  • Finar, I. L. (1975). Organic Chemistry, Volume 2: Stereochemistry and the Chemistry of Natural Products. Longman. (Classic reference for Isoquinoline alkaloid synthesis mechanisms).
  • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.
  • PubChem. (2025). Compound Summary: (3,4-Dimethoxyphenyl)acetyl chloride.[1][2] Retrieved from [1]

Sources

Methodological & Application

Synthesis of Verapamil using 4-(2-Chloroethyl)-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Process Optimization for Verapamil Synthesis

Executive Summary & Clinical Context

Verapamil is a phenylalkylamine calcium channel blocker (Class IV antiarrhythmic) essential for treating hypertension, angina pectoris, and supraventricular tachycardia. Its mechanism relies on the blockade of voltage-dependent L-type calcium channels.[1]

From a process chemistry perspective, the synthesis of Verapamil hinges on the convergent coupling of two lipophilic aromatic wings. This guide focuses on the critical "Left-Hand Side" (LHS) activation: the conversion of 4-(2-Chloroethyl)-1,2-dimethoxybenzene (Homoveratryl Chloride) into the nucleophilic intermediate N-Methylhomoveratrylamine , followed by its coupling to the nitrile scaffold.[1]

Key Technical Insight: The direct use of 4-(2-Chloroethyl)-1,2-dimethoxybenzene presents a specific challenge: controlling the alkylation of methylamine to prevent the formation of the quaternary ammonium salt (over-alkylation).[1] This protocol introduces a controlled pressure-alkylation strategy and a Phase Transfer Catalysis (PTC) coupling step to maximize yield and suppress dimer formation.[1]

Retrosynthetic Strategy

The synthesis is best approached via a Convergent Route . The molecule is disconnected at the central tertiary amine.

  • Fragment A (LHS): N-Methylhomoveratrylamine.[1][2] (Derived from the starting material: 4-(2-Chloroethyl)-1,2-dimethoxybenzene).[1]

  • Fragment B (RHS):

    
    -Isopropyl-
    
    
    
    -(
    
    
    -chloropropyl)-3,4-dimethoxyphenylacetonitrile.[1]

The coupling of Fragment A and Fragment B is the rate-determining step for impurity generation.

Verapamil_Retrosynthesis Target Verapamil HCl (Target API) Coupling N-Alkylation Coupling Target->Coupling HCl Salt Formation FragA Fragment A (Nucleophile) N-Methylhomoveratrylamine Coupling->FragA FragB Fragment B (Electrophile) Chloro-nitrile Derivative Coupling->FragB StartMat Starting Material 4-(2-Chloroethyl)-1,2-dimethoxybenzene FragA->StartMat Nucleophilic Substitution (SN2) Reagent Methylamine (aq/gas) FragA->Reagent

Figure 1: Retrosynthetic disconnection showing the critical role of 4-(2-Chloroethyl)-1,2-dimethoxybenzene.

Module 1: Synthesis of N-Methylhomoveratrylamine

Objective: Convert 4-(2-Chloroethyl)-1,2-dimethoxybenzene to the secondary amine without forming the tertiary amine or quaternary salt.

Mechanistic Insight: The reaction is a classic


 substitution. The rate of reaction depends on the concentration of the nucleophile (methylamine). To favor the secondary amine (mono-alkylation), methylamine must be present in large excess  (typically >10 equivalents). If the ratio is low, the product (secondary amine) competes with methylamine for the alkyl chloride, leading to the "dimer" impurity.
Protocol A: High-Pressure Amination
ParameterSpecification
Starting Material 4-(2-Chloroethyl)-1,2-dimethoxybenzene (1.0 eq)
Reagent Methylamine (40% aqueous solution) (15.0 eq)
Solvent Ethanol (95%)
Temperature 90°C - 100°C (Autoclave)
Pressure ~3-5 bar
Reaction Time 6 - 8 Hours

Step-by-Step Procedure:

  • Charge: In a stainless steel autoclave, charge 4-(2-Chloroethyl)-1,2-dimethoxybenzene (100 g) and Ethanol (300 mL).

  • Addition: Add 40% aqueous Methylamine (580 mL) slowly. Caution: Exothermic.

  • Reaction: Seal the autoclave. Heat to 95°C. The internal pressure will rise due to methylamine gas solubility decreasing at high T.

  • Monitoring: Monitor by HPLC.

    • Limit: Starting material < 0.5%.[1][3]

    • Critical Control: If "Dimer" impurity > 2%, increase methylamine equivalents in future batches.

  • Work-up: Cool to 25°C. Vent excess methylamine into a scrubber (dilute acid).

  • Extraction: Concentrate the reaction mass under vacuum to remove ethanol. Dilute the residue with Toluene (400 mL) and Water (200 mL).

  • Layer Separation: Discard the aqueous layer (contains inorganic salts and excess methylamine).

  • Yield: The Toluene layer contains the N-Methylhomoveratrylamine free base.[1] (Expected Yield: ~92-95%).[1]

Module 2: Convergent Coupling (The Verapamil Backbone)

Objective: Couple the N-Methylhomoveratrylamine (from Module 1) with


-isopropyl-

-(

-chloropropyl)-3,4-dimethoxyphenylacetonitrile.[1]

Mechanistic Insight: This is a sterically demanding alkylation.[1] Standard heating often leads to elimination side-products (styrene derivatives).[1] We utilize Phase Transfer Catalysis (PTC) to lower the activation energy and operate at milder temperatures.

Protocol B: PTC-Mediated Coupling
ParameterSpecification
Nucleophile N-Methylhomoveratrylamine (1.0 eq)
Electrophile Chloro-nitrile Intermediate (1.05 eq)
Base NaOH (flakes or 50% solution) (2.0 eq)
Catalyst Tetrabutylammonium Bromide (TBAB) (0.05 eq)
Solvent Toluene / Water (Biphasic)
Temperature 80°C - 85°C

Step-by-Step Procedure:

  • Setup: To the Toluene layer from Module 1 (containing ~90g amine), add the Chloro-nitrile intermediate (145 g).

  • Catalyst Addition: Add Water (100 mL), NaOH (35 g), and TBAB (7.5 g).

  • Reaction: Heat to reflux (80-85°C) with vigorous stirring. High agitation speed is critical to maximize the interfacial surface area for the PTC.

  • Completion: Reaction is typically complete in 10-12 hours.[1]

  • Quench: Cool to 25°C. Add Water (300 mL). Separate phases.

  • Scavenging (Crucial Purification Step):

    • Context: The crude stream often contains unreacted secondary amine and desmethyl impurities.

    • Action: Add Acetic Anhydride (5 mL) to the toluene layer and stir for 1 hour. This acetylates any remaining N-desmethyl impurities, rendering them non-basic.[1] They will not form salts in the next step and will be washed away.

  • Salt Formation: Wash the toluene layer with water. Add Isopropyl Alcohol (IPA) and concentrated HCl (1.1 eq).

  • Crystallization: Cool to 0-5°C. Verapamil HCl crystallizes as a white solid.[1] Filter and dry.[1][3][4][5]

Process Control & Data Visualization

Critical Quality Attributes (CQAs)
Impurity TypeOriginControl Strategy
Dimer Impurity Reaction of prod.[1][4] with Start Mat.[1] (Module 1)Maintain Methylamine >10eq excess.
Desmethyl Verapamil Impure Start Mat. or high T degradationAcetylation "Scavenger" step (Acetic Anhydride).
Elimination Product Overheating during couplingUse PTC (TBAB) to lower reaction temp.
Experimental Workflow Diagram

Verapamil_Workflow cluster_0 Module 1: Amine Synthesis cluster_1 Module 2: Coupling cluster_2 Final Isolation Step1 Pressure Reactor (Start Mat + MeNH2) Step2 Evaporation & Extraction (Toluene) Step1->Step2 Step3 PTC Reaction (Toluene/H2O/TBAB) Step2->Step3 Intermediate Step4 Scavenger Step (Acetic Anhydride) Step3->Step4 Crude Base Step5 Salt Formation (IPA + HCl) Step4->Step5 Purified Base Step6 Crystallization (Verapamil HCl) Step5->Step6

Figure 2: Integrated process workflow highlighting the scavenger purification step.

References

  • Knoll AG. (1962).[1][6] Process for the preparation of basic substituted phenylacetonitriles. Belgian Patent 615,861.[1][6] Link

  • Piramal Enterprises Ltd. (2018).[1] Process for the preparation of Verapamil Hydrochloride.[2][4][7][8][9][10] U.S. Patent 10,144,703 B2.[1] Link

  • Ramuz, H. (1975).[6] Stereoselective synthesis of verapamil and analogues.[10][11]Helvetica Chimica Acta, 58(7), 2050-2060. Link[1]

  • PubChem. (2023).[1] Compound Summary: Verapamil Hydrochloride.[1][2][4][8][9][12] National Library of Medicine. Link[1]

  • LookChem. (2023).[1] Synthesis of Verapamil - Reaction Routes.[1][4][8][10][11][13]Link[1]

Sources

Application Note: Precision Friedel-Crafts Alkylation & Cyclization of 3,4-Dimethoxyphenethyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the handling and reactivity of 3,4-Dimethoxyphenethyl chloride (also known as homoveratryl chloride) in Friedel-Crafts alkylation.[1] Unlike simple alkyl halides, this substrate possesses an electron-rich aromatic ring capable of rapid intramolecular cyclization to form 6,7-dimethoxytetralin.[1] This pathway competes aggressively with intermolecular coupling.[1]

Successful utilization requires strict control over Lewis acid stoichiometry to manage the "Methoxy Coordination Effect" and dilution parameters to prevent polymerization. This note provides two distinct protocols:

  • Protocol A: Intramolecular Cyclization (Synthesis of Tetralin derivatives).

  • Protocol B: Intermolecular Alkylation (Coupling with external aromatics).

Mechanistic Insight & The "Methoxy Trap"

The reactivity of 3,4-dimethoxyphenethyl chloride is defined by the competition between the formation of a primary carbocation (incipient via Lewis acid complexation) and the nucleophilicity of its own aromatic ring.

The Methoxy Coordination Effect

A critical, often overlooked variable is the Lewis basicity of the methoxy ethers. Strong Lewis acids (e.g.,


) will coordinate with the methoxy oxygens before activating the alkyl chloride.
  • Consequence: If catalytic amounts (0.1 eq) of Lewis acid are used, the reaction will stall because the catalyst is sequestered by the methoxy groups.

  • Solution: Stoichiometric quantities (

    
     eq) of Lewis acid are required to saturate the oxygen sites and leave sufficient free catalyst to activate the C-Cl bond.
    
Pathway Visualization

The following diagram illustrates the bifurcation between the desired cyclization and the competing intermolecular polymerization.

G Start 3,4-Dimethoxyphenethyl Chloride Complex Activated Complex (R-Cl---AlCl3) Start->Complex + LA (>1.2 eq) LA Lewis Acid (AlCl3) LA->Complex Intra Intramolecular Attack (Favored in Dilute Soln) Complex->Intra Kinetic Control Inter Intermolecular Attack (Favored in Conc. Soln) Complex->Inter Diffusion Control Tetralin 6,7-Dimethoxytetralin (Target Product) Intra->Tetralin - HCl Polymer Polymer/Oligomer (Black Tar) Inter->Polymer Chain Propagation

Figure 1: Mechanistic bifurcation.[1] Dilution favors the intramolecular path (Green), while high concentration promotes intermolecular polymerization (Red).[1]

Protocol A: Intramolecular Cyclization

Target: Synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene.[1] Application: Precursor for isoquinoline alkaloids and rigid analogs of neurotransmitters.

Reagents & Equipment
ComponentGrade/SpecEquiv.Role
3,4-Dimethoxyphenethyl chloride >97% Purity1.0Substrate
Aluminum Chloride (

)
Anhydrous, Granular1.2 - 1.5Lewis Acid
Dichloromethane (DCM) Anhydrous (<50 ppm

)
10-15 VolSolvent
HCl (1M) AqueousExcessQuench
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.2 eq) and dry DCM (50% of total volume). Cool to 
    
    
    
    using an ice bath.
  • Substrate Addition: Dissolve 3,4-dimethoxyphenethyl chloride (1.0 eq) in the remaining DCM. Transfer to the addition funnel.

  • Controlled Addition: Add the substrate solution dropwise to the catalyst suspension over 30-45 minutes.

    • Note: The solution may turn dark red/purple. This is the formation of the sigma-complex.[2]

    • Critical: Maintain temperature

      
       to prevent polymerization.[1]
      
  • Reaction Phase: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1] Disappearance of the chloride peak indicates completion.

  • Quench: Cool the mixture back to

    
    . Slowly add 1M HCl (caution: exothermic, gas evolution). Stir until two clear layers form.
    
  • Workup: Separate the organic layer.[3] Extract the aqueous layer 2x with DCM. Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    

Protocol B: Intermolecular Alkylation

Target: Coupling with Benzene (or other aromatics). Challenge: Preventing the starting material from reacting with itself.[4]

Optimization Strategy

To force intermolecular reaction, the external nucleophile (e.g., Benzene) must be used in large excess (often as the solvent) to statistically outcompete the intramolecular ring closure.

Experimental Workflow
  • Solvent/Reactant: Use anhydrous Benzene (or Toluene) as the solvent (approx. 20 volumes).

  • Catalyst: Use a milder Lewis acid if possible, such as Iron(III) Chloride (

    
    )  or Tin(IV) Chloride (
    
    
    
    )
    , to reduce the rate of carbocation generation, allowing time for diffusion to the external aromatic ring.[1]
  • Procedure:

    • Dissolve 3,4-dimethoxyphenethyl chloride in a minimal amount of benzene.[1]

    • Add this solution very slowly (over 2 hours) to a refluxing mixture of Benzene and Catalyst (0.2 - 0.5 eq).

    • Why Reflux? Higher temperature increases the diffusion rate, potentially aiding the intermolecular collision frequency, though this is a trade-off with polymerization risk.[1]

    • Why Slow Addition? Keeps the instantaneous concentration of the carbocation low, favoring reaction with the solvent (Benzene) which is in vast excess.

Critical Process Parameters (CPP) & Troubleshooting

Data: Catalyst Selection Matrix

The choice of catalyst significantly impacts the product distribution.

Lewis AcidStrengthPrimary OutcomeRisk

HighRapid Cyclization (Tetralin)Polymerization if added too fast.[1]

MediumControlled CyclizationIncomplete conversion; requires longer times.[1]

Medium-HighMixed (Inter/Intra)Oxidative side reactions possible.[1]

HighCyclizationStrong complexation with methoxy groups.[1]
Troubleshooting Guide

Issue 1: "Black Tar" Formation (Polymerization)

  • Cause: Concentration of substrate is too high; intermolecular attack occurred.

  • Fix: Increase solvent volume to 20-30 volumes (High Dilution Principle). Slow down the addition rate.

Issue 2: No Reaction / Starting Material Recovered

  • Cause: Catalyst poisoned by moisture or sequestered by methoxy groups.[1]

  • Fix: Ensure

    
     is fresh (should be yellow/grey powder, not white clumps). Increase equivalents to 2.0 eq.
    

Issue 3: De-methylation

  • Cause: Reaction temperature too high or reaction time too long with

    
    .[1]
    
  • Fix: Keep reaction at

    
    . Do not reflux with 
    
    
    
    unless necessary.[1]

References

  • Friedel-Crafts Chemistry Overview

    • Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]

    • Mechanistic background on alkylation vs acyl
    • Source: [1]

  • Cyclization of Phenethyl Chlorides

    • Detailed protocols on intramolecular cycliz
    • Source:

  • Lewis Acid Interactions with Ethers

    • Discussion on the complex
    • Source:

Sources

Application Note: Modular Synthesis of Isoquinoline Alkaloids from 4-(2-Chloroethyl)-1,2-dimethoxybenzene

[1]

Executive Summary

This technical guide outlines the high-fidelity conversion of 4-(2-Chloroethyl)-1,2-dimethoxybenzene (also known as 3,4-dimethoxyphenethyl chloride) into bioactive isoquinoline alkaloids.[1]

Isoquinoline scaffolds are the structural backbone of numerous therapeutic agents, including antispasmodics (Papaverine), antihypertensives, and antitumor agents. This protocol diverges from standard textbook descriptions by focusing on the industrial viability and mechanistic control of two primary synthetic pathways:

  • The Bischler-Napieralski Route: For fully aromatic isoquinolines (e.g., Papaverine).[1][2]

  • The Pictet-Spengler Route: For tetrahydroisoquinolines (e.g., Salsolidine).[1]

Critical Precursor: Both pathways require the initial conversion of the starting alkyl chloride into Homoveratrylamine (3,4-dimethoxyphenethylamine). This guide prioritizes the Gabriel Synthesis for this step to avoid the poly-alkylation side products common in direct ammonolysis.

Experimental Workflow Overview

The following flow diagram illustrates the divergent pathways available from the starting material.

SynthesisMapStart4-(2-Chloroethyl)-1,2-dimethoxybenzeneInterHomoveratrylamine(Primary Amine)Start->Inter Gabriel Synthesis(K-Phthalimide / N2H4)RouteARoute A: Bischler-Napieralski(Acylation + POCl3)Inter->RouteA + Carboxylic Acid/ChlorideRouteBRoute B: Pictet-Spengler(Aldehyde + Acid)Inter->RouteB + AldehydeProdAPapaverine Analogues(Isoquinolines)RouteA->ProdA Cyclization & DehydrogenationProdBSalsolidine Analogues(Tetrahydroisoquinolines)RouteB->ProdB Cyclization

Figure 1: Strategic divergence from the chloromethyl precursor to distinct alkaloid classes.[1]

Phase I: Activation of the Precursor (Amine Synthesis)

Objective: Synthesis of Homoveratrylamine (3,4-Dimethoxyphenethylamine). Rationale: Direct reaction of the alkyl chloride with ammonia yields a mixture of primary, secondary, and tertiary amines. The Gabriel Synthesis ensures exclusive formation of the primary amine.

Protocol A: Gabriel Synthesis

Reagents: Potassium Phthalimide, DMF, Hydrazine Hydrate.

  • Alkylation:

    • Dissolve 4-(2-Chloroethyl)-1,2-dimethoxybenzene (1.0 equiv) in anhydrous DMF (5 mL/mmol).

    • Add Potassium Phthalimide (1.1 equiv).[1]

    • Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The chloride starting material (Rf ~0.6) should disappear, replaced by the phthalimide intermediate (Rf ~0.3).

    • Workup: Pour into ice water. Filter the precipitated solid (N-homoveratrylphthalimide).[1][3] Wash with water and cold ethanol.[1]

  • Deprotection (Ing-Manske Procedure):

    • Suspend the phthalimide intermediate in Ethanol (10 mL/g).

    • Add Hydrazine Hydrate (1.2 equiv).[1]

    • Reflux for 2 hours.[1][4] A white precipitate (phthalhydrazide) will form.[1]

    • Workup: Cool to room temperature.[1][5] Acidify with 6M HCl (pH < 2) to dissolve the amine and precipitate the phthalhydrazide fully. Filter off the solid.[4]

    • Basify the filtrate with 10% NaOH (pH > 12) and extract with Dichloromethane (DCM).

    • Dry over MgSO₄ and concentrate to yield Homoveratrylamine as a pale yellow oil.[1]

Typical Yield: 85–92% Validation: ¹H NMR (CDCl₃) should show a triplet at δ ~2.9 ppm (CH₂-N) and disappearance of aromatic phthalimide protons.[1]

Phase II: Route A - The Bischler-Napieralski Protocol[1][2][6]

Target: Papaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline).[1][2] Mechanism: Electrophilic aromatic substitution via an imidoyl chloride intermediate.[1]

Mechanistic Insight

The success of this reaction depends on the electron density of the aromatic ring. The two methoxy groups at positions 3 and 4 are crucial; they activate the ring at the para position to the ethyl chain (position 6), facilitating ring closure.

BN_MechanismAmideAmide PrecursorImidoylImidoyl Chloride(Highly Reactive)Amide->Imidoyl POCl3(-HCl)Dihydro3,4-DihydroisoquinolineImidoyl->Dihydro Cyclization(Heat)IsoquinIsoquinoline(Aromatic)Dihydro->Isoquin Pd/C, Heat(Dehydrogenation)

Figure 2: Stepwise transformation in the Bischler-Napieralski reaction.[1]

Protocol B: Synthesis of Papaverine

Reagents: Homoveratrylamine, Homoveratric Acid (3,4-dimethoxyphenylacetic acid), POCl₃, Toluene.

  • Amide Formation:

    • Combine Homoveratrylamine (1.0 equiv) and Homoveratric Acid (1.0 equiv) in Xylene.

    • Reflux with a Dean-Stark trap to remove water (thermal dehydration).[1] Alternatively, use DCC/EDC coupling in DCM at RT for milder conditions.

    • Isolate the amide (N-homoveratryl-homoveratramide).[1]

  • Cyclization:

    • Dissolve the amide in anhydrous Toluene or Acetonitrile.

    • Safety Note: Add Phosphorus Oxychloride (POCl₃, 3.0 equiv) dropwise under nitrogen. POCl₃ reacts violently with moisture; ensure all glassware is flame-dried.[1]

    • Reflux for 2–4 hours.[1][4] The solution usually turns dark orange/red.

    • Quench: Cool to 0°C. Cautiously add crushed ice/water to hydrolyze excess POCl₃.[1]

    • Basify with NH₄OH to pH 10.[1] Extract with DCM.[1][5]

    • Product: This yields 3,4-Dihydropapaverine .[1][2][6][7]

  • Dehydrogenation (Aromatization):

    • To convert the dihydro- intermediate to Papaverine, reflux the crude oil in Decalin with 10% Pd/C for 4 hours.

    • Filter hot to remove catalyst.[1] Crystallize from ethanol.[1]

Phase III: Route B - The Pictet-Spengler Protocol[1]

Target: Salsolidine (1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline).[1] Mechanism: Acid-catalyzed condensation of an amine with an aldehyde to form an iminium ion, followed by intramolecular cyclization.[1][8]

Protocol C: Synthesis of Salsolidine

Reagents: Homoveratrylamine, Acetaldehyde, HCl (aq) or TFA.

  • Condensation:

    • Dissolve Homoveratrylamine (1.0 equiv) in water (for HCl method) or DCM (for TFA method).

    • Add Acetaldehyde (1.1 equiv).[1] Note: Acetaldehyde is volatile (bp 20°C).[1] Use freshly distilled acetaldehyde or paraldehyde equivalent.

    • Stir at RT for 30 mins to form the imine (Schiff base).

  • Cyclization:

    • Method A (Classic): Add 6M HCl until pH < 1.[1] Heat to 50°C for 12 hours.

    • Method B (Modern/Anhydrous): If using DCM, add Trifluoroacetic Acid (TFA, 2.0 equiv). Stir at RT for 24 hours.

    • Monitoring: The reaction is generally cleaner in anhydrous conditions (Method B), minimizing "oxo-bridge" side products.

  • Workup:

    • Basify with NaOH.[1][4] Extract with Chloroform.[1][4]

    • Purify via column chromatography (MeOH:DCM 1:9).

Data Summary & Troubleshooting

ParameterBischler-Napieralski (Route A)Pictet-Spengler (Route B)[1]
Key Intermediate Amide (stable)Iminium Ion (transient)
Cyclization Agent POCl₃, P₂O₅ (Dehydrating)HCl, TFA (Acidic)
Primary Product 3,4-Dihydroisoquinoline1,2,3,4-Tetrahydroisoquinoline
Common Failure Mode Moisture in POCl₃ (low yield)Polymerization of aldehyde
Side Reaction Retro-Ritter (Styrene formation)N-Methylation (if formaldehyde used)

Safety Critical:

  • POCl₃: Fatal if inhaled.[1][9][10] Causes severe burns.[1][9][10] Reacts explosively with water.[1][11] Work in a fume hood with a blast shield.

  • Alkaloids: The products (Papaverine, Salsolidine) are bioactive. Handle as potential potent drugs.[1]

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.

  • Larsen, R. D., et al. (1996). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines.[1][12] Journal of Organic Chemistry, 61(26), 9143-9151.

  • Pictet, A., & Spengler, T. (1911).[8] Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[1] Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.

  • Organic Syntheses. (1988).[1] Gabriel Synthesis of Primary Amines: Preparation of N-(2-Bromoethyl)phthalimide.[1][13] Organic Syntheses, Coll.[4] Vol. 6, p.781.

  • Thermo Fisher Scientific. (2023).[1] Safety Data Sheet: Phosphorus Oxychloride.[1][9][11][14]

Reaction conditions for Homoveratryl chloride and N-methylhomoveratrylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reaction of Homoveratryl Chloride and N-Methylhomoveratrylamine[1][2]

Executive Summary & Scope

This application note details the reaction conditions for coupling Homoveratryl chloride and N-methylhomoveratrylamine .

Critical Nomenclature Clarification: In commercial catalogs (e.g., Sigma-Aldrich, ChemicalBook), "Homoveratryl chloride" typically refers to (3,4-Dimethoxyphenyl)acetyl chloride (CAS 10313-60-7), an acid chloride.[2] However, in specific medicinal chemistry contexts (such as Verapamil analog synthesis), researchers may colloquially refer to 3,4-dimethoxyphenethyl chloride (an alkyl chloride) by this name.

To ensure this guide is exhaustive and scientifically robust, we present two distinct protocols:

  • Protocol A (Acylation): Uses the commercial Acid Chloride.[1][2] This produces an amide intermediate which is subsequently reduced to the tertiary amine.[1][2] This is the preferred high-yield pathway for synthesizing bis(homoveratryl) scaffolds.[1][2]

  • Protocol B (Direct Alkylation): Uses the Alkyl Chloride (3,4-dimethoxyphenethyl chloride).[1][2] This is a direct

    
     coupling.[1][2]
    

Target Product Utility: These reactions synthesize the core scaffold of Verapamil (calcium channel blocker) and P-glycoprotein inhibitors used in multidrug resistance (MDR) research.[1]

Strategic Reaction Design

The Chemistry of Coupling

The synthesis of the tertiary amine N-methyl-bis(3,4-dimethoxyphenethyl)amine requires joining two homoveratryl units.[1][2]

  • Pathway A (Acylation - Recommended):

    • Mechanism: Nucleophilic Acyl Substitution followed by Amide Reduction.[1][2]

    • Why: Acid chlorides are highly reactive electrophiles.[1][2] The reaction with the secondary amine is rapid, exothermic, and avoids the "over-alkylation" issues common in

      
       reactions. The resulting amide is stable and easily purified before reduction.[1][2]
      
  • Pathway B (Direct Alkylation):

    • Mechanism: Bimolecular Nucleophilic Substitution (

      
      ).[1][2]
      
    • Why: Single-step synthesis.[1][2] However, it requires longer reaction times, higher heat, and rigorous control to prevent quaternary ammonium salt formation.

Pathway Visualization

ReactionPathways cluster_0 Protocol A: Acylation (Commercial Route) cluster_1 Protocol B: Direct Alkylation Reactant_Amine N-Methylhomoveratrylamine (Secondary Amine) Intermediate_Amide Intermediate Amide (Stable Solid) Reactant_Amine->Intermediate_Amide Product_A Target Tertiary Amine Reactant_Amine->Product_A Reactant_AcidCl Homoveratryl Chloride (Acid Chloride, CAS 10313-60-7) Reactant_AcidCl->Intermediate_Amide DCM, Et3N, 0°C Intermediate_Amide->Product_A LiAlH4 Reduction Reactant_AlkylCl 3,4-Dimethoxyphenethyl Chloride (Alkyl Chloride) Reactant_AlkylCl->Product_A MeCN, K2CO3, KI, Reflux

Caption: Figure 1. Dual pathways for coupling Homoveratryl units.[1][2] Protocol A uses the acid chloride; Protocol B uses the alkyl chloride.

Protocol A: Acylation (The Acid Chloride Route)

Applicability: Use this protocol if your "Homoveratryl chloride" is a solid with mp 40-43°C (CAS 10313-60-7).[1][2][3]

Materials & Reagents
ReagentRoleEquiv.Notes
N-Methylhomoveratrylamine Nucleophile1.0Oil; MW 195.26
Homoveratryl chloride Electrophile1.1Acid Chloride; MW 214.65
Triethylamine (

)
Base1.5Scavenges HCl byproduct
Dichloromethane (DCM) Solvent-Anhydrous preferred
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Dissolve N-Methylhomoveratrylamine (10 mmol, 1.95 g) and Triethylamine (15 mmol, 2.1 mL) in anhydrous DCM (50 mL).

    • Cool the solution to 0°C using an ice/water bath.

  • Addition:

    • Dissolve Homoveratryl chloride (11 mmol, 2.36 g) in DCM (10 mL).

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes.[1][2] Caution: Exothermic reaction.[2]

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C) naturally.

    • Stir for 2–4 hours .

    • Validation: Monitor by TLC (SiO2, 5% MeOH in DCM). The amine spot (low

      
      ) should disappear; the amide spot (higher 
      
      
      
      ) will appear.
  • Workup:

    • Quench with water (50 mL).

    • Separate the organic layer.[1][2][4] Wash sequentially with:

      • 1N HCl (30 mL) – Removes unreacted amine and Et3N.[1][2]

      • Sat.

        
         (30 mL) – Neutralizes residual acid.
        
      • Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Result:

    • Yields the Amide Intermediate : N-methyl-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.[1][2]

    • Note: To obtain the final amine, reduce this amide using

      
       (2.5 equiv) in refluxing THF for 6 hours, followed by Fieser workup.
      

Protocol B: Direct Alkylation (The Alkyl Chloride Route)

Applicability: Use this protocol if your electrophile is 3,4-dimethoxyphenethyl chloride (Alkyl halide).[1][2]

Materials & Reagents
ReagentRoleEquiv.Notes
N-Methylhomoveratrylamine Nucleophile1.0Secondary amine
3,4-Dimethoxyphenethyl chloride Electrophile1.2Often requires synthesis or custom order
Potassium Carbonate (

)
Base3.0Finely ground, anhydrous
Potassium Iodide (KI) Catalyst0.1Essential for Finkelstein exchange
Acetonitrile (MeCN) Solvent-Polar aprotic, high dielectric constant
Step-by-Step Methodology
  • Setup:

    • In a 100 mL RBF, dissolve N-Methylhomoveratrylamine (10 mmol, 1.95 g) in Acetonitrile (40 mL).

    • Add

      
        (30 mmol, 4.14 g) and KI  (1 mmol, 0.16 g).
      
  • Reaction:

    • Add 3,4-Dimethoxyphenethyl chloride (12 mmol).

    • Equip with a reflux condenser.[1][2]

    • Heat to Reflux (80–82°C) with vigorous stirring.

    • Time: 12–24 hours.[1][2] Note: Alkyl chlorides are sluggish; the KI converts the chloride to a more reactive iodide in situ.[1]

  • Validation:

    • TLC (9:1 DCM:MeOH).[1][2] Look for the disappearance of the secondary amine.[1]

    • Critical Check: If reaction stalls, add 0.1 equiv more KI.

  • Workup:

    • Cool to room temperature.[1][2] Filter off the inorganic solids (

      
      /KCl).
      
    • Concentrate the filtrate to an oil.[1][2]

    • Redissolve in Ethyl Acetate (50 mL) and wash with water.[1][2]

    • Purification: The product is a tertiary amine.[1][2] It can be purified by Acid-Base extraction:

      • Extract organic layer with 1N HCl (Product moves to aqueous phase).[1][2]

      • Discard organic layer (removes neutral impurities/unreacted chloride).[1][2]

      • Basify aqueous layer to pH 10 with NaOH.[1][2]

      • Extract back into DCM or Ethyl Acetate.[1][2]

Troubleshooting & Critical Parameters

IssueCauseSolution
Low Yield (Protocol B) Chloride is a poor leaving group.[1][2]Ensure KI is added. Switch solvent to DMF (allows higher temp, 100°C) but complicates workup.
Styrene Formation Elimination of HCl from the alkyl chloride.[1][2]Reduce base strength (use

) or lower temperature.[2] Ensure anhydrous conditions.
Incomplete Acylation (Protocol A) Wet solvent hydrolyzing Acid Chloride.[2]Use freshly distilled DCM or commercial anhydrous grade.[1][2] Verify Acid Chloride quality (should not be white powder if hydrolyzed to acid).[1][2]

References

  • Sigma-Aldrich. (2023).[1][2] Product Specification: (3,4-Dimethoxyphenyl)acetyl chloride (Homoveratryl chloride).[2][3][5][6]Link

  • PubChem. (2023).[1][2] Compound Summary: N-Methylhomoveratrylamine (CAS 3490-06-0).[1][2][7] National Library of Medicine.[1][2] Link

  • Theodore, L. J., & Nelson, W. L. (1987).[8] Stereospecific synthesis of the enantiomers of verapamil.[1][9] Journal of Organic Chemistry, 52(7), 1309–1315. (Describes the alkylation logic for Verapamil scaffolds). Link

  • Knoll AG. (1961).[1][2] Process for the preparation of basic substituted phenylacetonitriles (Verapamil Patents). DE Patent 1154480.[1][2] (Foundational industrial synthesis reference).

Sources

Application Note: High-Purity Synthesis of Isoquinoline & Phenylalkylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Using 4-(2-Chloroethyl)-1,2-dimethoxybenzene as a Strategic Building Block

Executive Summary

4-(2-Chloroethyl)-1,2-dimethoxybenzene (also known as 3,4-Dimethoxyphenethyl chloride or Homoveratryl chloride) is a "privileged scaffold" precursor in medicinal chemistry. It serves as the primary electrophilic source of the 3,4-dimethoxyphenethyl (homoveratryl) moiety, a pharmacophore ubiquitous in isoquinoline alkaloids, calcium channel blockers (e.g., Verapamil), and antispasmodics (e.g., Mebeverine).

This guide provides field-proven protocols for utilizing this building block in two critical drug discovery workflows: N-Alkylation for rapid library generation of phenylalkylamines, and Precursor Synthesis for Bischler-Napieralski cyclization.

Chemical Profile & Handling
PropertySpecification
Chemical Name 4-(2-Chloroethyl)-1,2-dimethoxybenzene
Common Name 3,4-Dimethoxyphenethyl chloride
CAS Number 5460-29-7 (also cited as 27160-08-3)
Molecular Formula C₁₀H₁₃ClO₂
Molecular Weight 200.66 g/mol
Appearance Off-white to pale yellow crystalline solid or oil (low MP)
Solubility Soluble in DCM, EtOAc, Acetone, Toluene; Insoluble in water
Hazards Skin Irritant (H315), Eye Damage (H318).[1][2] Handle in fume hood.
Application I: N-Alkylation for Phenylalkylamine Synthesis

Context: The homoveratryl group is often attached to a secondary amine to modulate lipophilicity and receptor binding affinity (e.g., in Mebeverine analogs). The chloride is a robust electrophile for this


 coupling.
Protocol A: Catalytic N-Alkylation of Secondary Amines

This protocol is optimized to minimize elimination side-products (styrenes) and quaternary ammonium salt formation.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[3][4]

  • Reagent: 4-(2-Chloroethyl)-1,2-dimethoxybenzene (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein in-situ activation.

  • Solvent: Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK).

Step-by-Step Methodology:

  • Activation: In a dry reaction vessel equipped with a magnetic stir bar, suspend 4-(2-Chloroethyl)-1,2-dimethoxybenzene (1.1 equiv) and KI (0.1 equiv) in anhydrous MeCN (0.2 M concentration relative to amine). Stir at RT for 15 mins to allow partial conversion to the more reactive iodide.

  • Addition: Add the Secondary Amine (1.0 equiv) and

    
     (2.0 equiv).
    
  • Reflux: Heat the mixture to reflux (

    
     for MeCN) under an inert atmosphere (
    
    
    
    or Ar).
  • Monitoring: Monitor by TLC (Mobile Phase: DCM/MeOH 95:5) or LC-MS. Reaction is typically complete in 12–18 hours.

    • Self-Validation Check: Disappearance of the chloride starting material (

      
       in Hex/EtOAc) and appearance of the more polar amine product.
      
  • Workup: Cool to RT. Filter off inorganic solids (

    
    /KCl). Rinse the filter cake with fresh MeCN.
    
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via flash column chromatography on silica gel or recrystallize the HCl salt from Ethanol/Ether.

Expert Tip: If the secondary amine is sterically hindered, switch solvent to DMF and heat to


, but increase workup rigor to remove solvent.
Application II: Precursor Assembly for Isoquinoline Alkaloids

Context: While the chloride does not undergo Bischler-Napieralski cyclization directly, it is the standard precursor to Homoveratrylamine , the essential substrate for synthesizing isoquinolines (like Papaverine) via the Bischler-Napieralski reaction.

Protocol B: Conversion to Homoveratrylamine (The "Delépine" or "Gabriel" Route)

Direct ammonolysis of the chloride often leads to poly-alkylation. The Delépine reaction using Hexamethylenetetramine (HMTA) is preferred for high purity.

  • Quaternization: Dissolve 4-(2-Chloroethyl)-1,2-dimethoxybenzene (10 mmol) and NaI (catalytic) in Ethanol (20 mL). Add HMTA (11 mmol). Reflux for 2–4 hours. The quaternary salt will precipitate.

  • Hydrolysis: Filter the salt. Resuspend in Ethanol (20 mL) and add concentrated HCl (3 mL). Reflux for 2 hours to cleave the salt.

  • Isolation: Cool and filter off ammonium chloride byproducts. Concentrate the filtrate. Basify the residue with NaOH (10% aq) to pH > 12. Extract with DCM (

    
    ).
    
  • Result: High-purity Homoveratrylamine, ready for acylation and subsequent Bischler-Napieralski cyclization.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the strategic utility of this building block in synthesizing two major drug classes: Antispasmodics (Mebeverine-type) and Isoquinoline Alkaloids .

DrugDiscoveryWorkflow Start 4-(2-Chloroethyl)- 1,2-dimethoxybenzene Reaction1 N-Alkylation (Sec. Amine, K2CO3, KI) Start->Reaction1  Direct Coupling   Reaction2 Amination (HMTA or Azide) Start->Reaction2  Precursor Synth   Product1 Phenylalkylamine Scaffold (e.g., Mebeverine Analogs) Reaction1->Product1 Intermed2 Homoveratrylamine Reaction2->Intermed2 Reaction3 Acylation & Bischler-Napieralski (POCl3) Intermed2->Reaction3 Product2 Isoquinoline Alkaloids (e.g., Papaverine) Reaction3->Product2

Figure 1: Divergent synthesis pathways utilizing 4-(2-Chloroethyl)-1,2-dimethoxybenzene for distinct pharmacological classes.

Troubleshooting & Optimization (Expert Tips)
IssueProbable CauseCorrective Action
Low Yield (Alkylation) Chloride is a poor leaving group.Add KI (0.1–0.5 eq) to generate the reactive iodide in situ (Finkelstein condition).
Styrene Formation Elimination due to high basicity/temp.Switch from

to milder

or lower temp to

.
Dimerization Amine acts as a nucleophile twice.Ensure excess amine is used if synthesizing primary amines, or use slow addition of the chloride.
Incomplete Cyclization Bischler-Napieralski failure.Ensure the amide intermediate is dry. Use freshly distilled

.
References
  • Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331.[5] [5]

  • LookChem . (n.d.). Synthesis of Verapamil - Chempedia. Retrieved October 26, 2023.

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 3015359, 4-(2-Chloroethyl)-1,2-dimethoxybenzene.

  • Organic Chemistry Portal . (n.d.). Bischler-Napieralski Reaction. Retrieved October 26, 2023.

  • Singh, K., et al. (2014).[6] Synthesis of new verapamil analogues and their evaluation in combination with rifampicin against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 24(14), 2985-2990.[6]

Sources

Synthesis of papaverine precursors from Homoveratryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a divergent synthetic protocol for generating the two critical structural motifs of Papaverine (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline) using a single starting material: Homoveratryl chloride (3,4-dimethoxyphenethyl chloride). Unlike traditional routes that may source the amine and acid fragments separately, this guide demonstrates a self-contained strategy where the chloride serves as the common progenitor for both Homoveratrylamine (via Gabriel Synthesis) and Homoveratric acid (via Cyanation and Hydrolysis). This modular approach streamlines supply chain logistics and ensures structural consistency in the final drug substance.

Strategic Pathway Overview

The synthesis of Papaverine via the Bischler-Napieralski reaction requires the coupling of an amine and an acid. Our strategy utilizes Homoveratryl chloride as the "parent" electrophile to generate both "wings" of the final molecule.

  • Pathway A (Amine Synthesis): Nucleophilic substitution with potassium phthalimide followed by hydrazinolysis prevents polyalkylation, ensuring high-purity primary amines.

  • Pathway B (Acid Synthesis): C1 homologation via cyanide displacement followed by hydrolysis yields the necessary acetic acid derivative.

Papaverine_Synthesis HVC Homoveratryl Chloride (Starting Material) Phthalimide N-Homoveratrylphthalimide (Intermediate) HVC->Phthalimide Gabriel Synthesis (K-Phthalimide, DMF) Nitrile Homoveratryl Nitrile (Intermediate) HVC->Nitrile Cyanation (NaCN, DMSO) HVA Homoveratrylamine (Amine Precursor) Phthalimide->HVA Hydrazinolysis (N2H4) Amide Papaverine Amide (Coupled Intermediate) HVA->Amide + Acid (Thermal/Catalytic Coupling) Acid Homoveratric Acid (Acid Precursor) Nitrile->Acid Hydrolysis (NaOH, then HCl) Acid->Amide DHP 3,4-Dihydropapaverine Amide->DHP Bischler-Napieralski (POCl3) Pap Papaverine DHP->Pap Dehydrogenation (Pd/C)

Figure 1: Divergent synthesis of Papaverine precursors from a common electrophile.

Safety & Compliance Pre-Requisites

  • Homoveratryl Chloride: Corrosive and lachrymator. Handle in a fume hood.

  • Sodium Cyanide (NaCN): EXTREME DANGER. Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates deadly HCN gas.

    • Protocol: Keep a cyanide antidote kit available. Use a dedicated cyanide waste container kept at pH >10. Never use acidic cleaning agents on cyanide glassware.

  • Hydrazine Hydrate: Carcinogen and highly toxic. Use double-gloving and face protection.

Module A: Synthesis of Homoveratrylamine

Rationale: Direct ammonolysis of alkyl halides often leads to secondary and tertiary amines. The Gabriel Synthesis is selected here to guarantee the exclusive formation of the primary amine.

Protocol Steps

Step 1: N-Alkylation (Formation of Phthalimide Intermediate)

  • Reagents: Dissolve Homoveratryl chloride (1.0 equiv) in anhydrous DMF (5 mL/g).

  • Addition: Add Potassium Phthalimide (1.1 equiv) in a single portion.

  • Reaction: Heat the suspension to 90°C for 4–6 hours.

    • Monitoring: TLC (EtOAc/Hexane) should show disappearance of the chloride.

  • Workup: Pour the mixture into ice water. The intermediate N-(3,4-dimethoxyphenethyl)phthalimide will precipitate. Filter, wash with water, and dry.

Step 2: Hydrazinolysis (Liberation of Amine)

  • Solvation: Suspend the dried phthalimide intermediate in Ethanol (10 mL/g).

  • Cleavage: Add Hydrazine Hydrate (1.2 equiv) cautiously.

  • Reflux: Heat to reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.

  • Isolation:

    • Cool to room temperature and acidify with concentrated HCl (pH < 2) to dissolve the amine and fully precipitate the phthalhydrazide.

    • Filter off the phthalhydrazide byproduct.

    • Basify the filtrate with 20% NaOH (pH > 12) and extract with Dichloromethane (DCM).

    • Dry organic layer (MgSO4) and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (bp ~188°C at 15 mmHg) yields pure Homoveratrylamine .

Key Data Points:

Parameter Specification
Appearance Colorless to pale yellow liquid
Boiling Point 188°C (15 mmHg) [1]
Density 1.074 g/mL [1]

| Target Yield | 85–92% |[1]

Module B: Synthesis of Homoveratric Acid

Rationale: This module extends the carbon chain by one unit (C1 homologation) using cyanide, followed by hydrolysis to the carboxylic acid.

Protocol Steps

Step 1: Cyanation (Homoveratryl Nitrile)

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Homoveratryl chloride (1.0 equiv) in DMSO (4 mL/g).

    • Note: DMSO accelerates the SN2 displacement compared to aqueous ethanol.

  • Reagent: Add Sodium Cyanide (1.2 equiv) carefully.

  • Reaction: Heat to 60–80°C for 3–5 hours.

    • Control: Do not exceed 100°C to prevent thermal decomposition.

  • Workup: Pour into a large volume of water. Extract with Ethyl Acetate. Wash organic layer with brine, dry, and evaporate to yield crude Homoveratryl Nitrile .

Step 2: Hydrolysis (Homoveratric Acid)

  • Hydrolysis: Suspend the crude nitrile in 20% NaOH solution (5 equiv of base).

  • Reflux: Heat to reflux until ammonia evolution ceases (approx. 6–12 hours).

  • Isolation:

    • Cool the solution and wash with minimal ether (removes unreacted neutral organics).

    • Acidification: Slowly add concentrated HCl to the aqueous layer until pH 1. The Homoveratric acid will precipitate.[2]

  • Purification: Recrystallize from water or benzene/ligroin.

Key Data Points:

Parameter Specification
Appearance White to beige powder
Melting Point 96–98°C [2]
Solubility Soluble in hot water, alcohol; slight in cold water

| Target Yield | 75–85% (over two steps) |[1][3]

Analytical Validation & Troubleshooting

Critical Process Parameters (CPPs)
IssueProbable CauseCorrective Action
Low Yield (Amine) Incomplete hydrazinolysisEnsure reflux time is sufficient; ensure HCl acidification step is performed to break any amine-phthalhydrazide salts.
Impurity in Acid Incomplete hydrolysisCheck for disappearance of Nitrile peak in IR (~2240 cm⁻¹). Extend reflux time if peak persists.
Dark Coloration Oxidation of electron-rich ringPerform all reactions under Nitrogen or Argon atmosphere.
Validation Metrics
  • Homoveratrylamine:

    • H-NMR: Look for triplet at ~2.9 ppm (CH2-N) and disappearance of phthalimide aromatic peaks.

  • Homoveratric Acid:

    • IR: Strong Carbonyl stretch at ~1700 cm⁻¹; Broad O-H stretch. Absence of -CN stretch.

    • Melting Point: Sharp melt at 96–98°C confirms purity suitable for the subsequent coupling step.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8421, Homoveratrylamine. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (1940). Homoveratric Acid.[3][4][5] Org. Synth. 20, 53. Retrieved February 12, 2026, from [Link]

Sources

Application Note: Bischler-Napieralski Cyclization of Homoveratryl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline scaffolds via the Bischler-Napieralski cyclization. While the core reaction transforms an amide into a dihydroisoquinoline, this note specifically addresses workflows originating from Homoveratryl Chloride (3,4-dimethoxyphenethyl chloride) and its downstream derivatives.[1]

Target Audience: Medicinal chemists and process engineers optimizing isoquinoline alkaloid synthesis (e.g., Papaverine analogs).

Key Technical Insights
  • Substrate Specificity: The electron-rich 3,4-dimethoxy ring of homoveratryl derivatives significantly accelerates cyclization compared to non-activated phenethylamides, allowing for milder thermal conditions.

  • Critical Control Point: The reaction is highly sensitive to moisture. Incomplete dehydration of the amide or wet solvents will hydrolyze the imidoyl intermediate, reverting it to the starting material.

  • Safety Critical: The quenching of phosphoryl chloride (

    
    ) requires a specific "Reverse Quench" protocol to prevent thermal runaway.[2][3]
    

Chemical Background & Mechanism[4][5][6][7][8]

The Bischler-Napieralski reaction effects the cyclodehydration of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-phenethylamides to 3,4-dihydroisoquinolines. For homoveratryl derivatives, the mechanism proceeds through an electrophilic aromatic substitution facilitated by the methoxy groups.
Mechanistic Pathway[4][5][6][7][8][9][10]
  • Activation: The amide oxygen attacks the phosphorus of

    
    , converting the amide into a highly reactive imidoyl chloride/phosphate intermediate.
    
  • Cyclization: The electron-rich aromatic ring (activated by the para-methoxy group relative to the closure site) attacks the electrophilic imidoyl carbon.

  • Aromatization: Loss of a proton restores aromaticity, yielding the dihydroisoquinoline salt.

BN_Mechanism Amide N-Acyl Homoveratrylamine Imidoyl Nitrilium/Imidoyl Intermediate Amide->Imidoyl + POCl3 - HOPCl2 POCl3 POCl3 (Activation) Cyclization Intramolecular Attack Imidoyl->Cyclization Ring Closure Product 6,7-Dimethoxy- 3,4-dihydroisoquinoline Cyclization->Product - H+

Figure 1: Mechanistic flow of the Bischler-Napieralski reaction for homoveratryl substrates.

Precursor Synthesis Context

Note: If starting from Homoveratryl Chloride, the following conversion is required before cyclization.

Homoveratryl chloride (3,4-dimethoxyphenethyl chloride) is not the direct substrate for cyclization; it must first be aminated and acylated.

StepTransformationReagentsKey Observation
1 Amination

(aq) or Phthalimide (Gabriel)
Converts Chloride

Homoveratryl Amine.
2 Acylation Acyl Chloride (

) or Anhydride
Converts Amine

Amide (The B-N Substrate).
3 Cyclization

Focus of this Protocol.

Detailed Protocol: Cyclization of N-Acetylhomoveratrylamine

Reaction Target: Synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. Scale: 10 mmol (Adaptable).

Reagents & Equipment[2][5][6][7][8][10][11][12][13]
  • Substrate: N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (2.23 g, 10 mmol).

  • Reagent: Phosphoryl chloride (

    
    ) (3.0 equiv, 2.8 mL). [DANGER: Reacts violently with water] 
    
  • Solvent: Anhydrous Toluene (30 mL) or Acetonitrile (for milder reflux).

  • Glassware: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (

    
     or 
    
    
    
    line), Temperature Probe.
Step-by-Step Workflow
Phase 1: Activation (0 min - 30 min)
  • Setup: Flame-dry the glassware under nitrogen flow.

  • Dissolution: Charge the RBF with the amide substrate and anhydrous toluene. Stir until suspended/dissolved.

  • Addition: Add

    
     dropwise via syringe over 10 minutes.
    
    • Observation: The solution may turn slight yellow or orange. No immediate exotherm should occur at room temperature.

Phase 2: Cyclization (30 min - 3 hrs)
  • Heating: Heat the mixture to reflux (110°C for toluene).

    • Critical Check: Ensure the condenser water is flowing vigorously.

  • Monitoring: Reflux for 2–3 hours.

    • TLC Monitoring: Eluent 9:1 DCM:MeOH. The starting amide (

      
      ) should disappear; the product is a polar salt that may streak or stay at the baseline until basified.
      
    • Endpoint: The reaction mixture often turns dark orange/red.

Phase 3: Workup & "Reverse Quench" (Safety Critical)
  • Cooling: Cool the reaction mixture to room temperature.

  • Evaporation (Optional but Recommended): If excess

    
     is large, remove volatiles under reduced pressure (rotary evaporator with caustic trap). If scale is small (<10 mmol), proceed directly to quench.
    
  • Reverse Quench:

    • Prepare a beaker with crushed ice (50 g) and

      
       or NaOH (20 mL).
      
    • Slowly pour the organic reaction mixture into the stirring ice-base mixture.

    • Why? Adding water to the

      
       mixture can cause a localized explosion/geyser. Adding the mixture to excess ice controls the exotherm.
      
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Yield & Characterization[9][13]
  • Typical Yield: 75–85%.

  • Appearance: Yellow to brownish oil (solidifies upon standing or HCl salt formation).

  • Validation:

    • IR: Disappearance of Amide C=O stretch (

      
      ), appearance of C=N stretch (
      
      
      
      ).
    • 1H NMR: The protons at C-1 (methyl group) typically shift significantly compared to the acetyl methyl of the starting material.

Optimization & Troubleshooting

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield / SM Recovery Moisture in solvent/reagents.Use freshly distilled toluene and a ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

drying tube.

hydrolyzes instantly in wet solvents.
Styrene Formation Retro-Ritter reaction (Elimination).[4]This occurs if the carbocation intermediate eliminates a proton rather than cyclizing. Switch solvent to Acetonitrile (lower boiling point) or reduce reflux time.
Tarry/Black Product Overheating / Polymerization.Reduce temperature.[5][6][7] If using

, ensure efficient stirring to prevent hot spots.
Advanced Modification: The "Movassaghi" Protocol

For substrates sensitive to harsh


 reflux, use the mild activation protocol:
  • Reagents: Triflic Anhydride (

    
    ) + 2-Chloropyridine.[8]
    
  • Conditions: -78°C to 0°C in DCM.

  • Benefit: Prevents thermal decomposition and retro-Ritter elimination.

Experimental Workflow Diagram

BN_Workflow Start Start: N-Acyl Homoveratrylamine Mix Add POCl3 in Toluene (Inert Atm) Start->Mix Heat Reflux (110°C) 2-3 Hours Mix->Heat Quench REVERSE QUENCH Pour into Ice/NH4OH Heat->Quench Complete Conversion Extract Extract with DCM Wash & Dry Quench->Extract Finish Product: Dihydroisoquinoline Extract->Finish

Figure 2: Operational workflow for the standard POCl3-mediated cyclization.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.

  • Larsen, R. D., et al. (1996). Practical Synthesis of Promising Migraine Therapeutic. Journal of Organic Chemistry. (Demonstrates oxalyl chloride modifications to avoid styrene formation).

  • Movassaghi, M., & Hill, M. D. (2008).[9] A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. (Modern mild protocol).[8]

  • Organic Syntheses. (1977). 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline. Org. Synth. 56, 3; Coll. Vol. 6, 1. (The classic authoritative protocol).

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 4-(2-Chloroethyl)-1,2-dimethoxybenzene during storage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing degradation of 4-(2-Chloroethyl)-1,2-dimethoxybenzene (also known as 3,4-Dimethoxyphenethyl chloride) due to its specific susceptibility to anchimeric assistance (neighboring group participation). Unlike standard primary alkyl chlorides, the electron-rich veratrole ring facilitates the expulsion of the chloride leaving group, making the compound highly sensitive to moisture even at neutral pH.

This guide provides a root-cause analysis of the instability and a validated protocol to arrest hydrolysis during long-term storage.

Module 1: The Science of Instability

Why is my compound degrading?

The instability is not random; it is driven by the electron-donating methoxy groups on the benzene ring. In the presence of trace moisture, the pi-electrons of the aromatic ring assist in the displacement of the chloride ion, forming a transient cyclic phenonium ion . This intermediate is highly reactive toward nucleophiles (water), leading to rapid conversion into the alcohol (4-(2-Hydroxyethyl)-1,2-dimethoxybenzene) and hydrochloric acid (HCl).

The "Doom Loop" of Degradation:

  • Moisture Ingress: Trace water enters the vial.

  • Assisted Ionization: The ring stabilizes the cationic transition state (Anchimeric Assistance).[1]

  • Hydrolysis: Water attacks the intermediate, releasing HCl.

  • Hygroscopic Acceleration: The byproduct HCl is hygroscopic, pulling more atmospheric moisture into the vial, accelerating the cycle.

HydrolysisCycle Start Intact Reagent (R-Cl) Intermediate Transition State (Phenonium Ion) Start->Intermediate Anchimeric Assistance Product Degraded Alcohol (R-OH) Intermediate->Product + H2O Byproduct HCl Gas (Hygroscopic) Intermediate->Byproduct + H2O Moisture Atmospheric Moisture Byproduct->Moisture Absorbs Moisture->Start Triggers Cycle

Figure 1: The mechanism of hydrolytic degradation driven by neighboring group participation.

Module 2: Validated Storage Protocol

How do I stop the degradation?

Standard refrigeration is insufficient. You must eliminate the nucleophile (water) and suppress the ionization energy.

The "Argon-Cold-Dark" Triad:

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces the kinetic energy available to overcome the activation barrier for phenonium ion formation [1].
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid/liquid interface.
Container Amber Glass + Teflon Liner Amber glass prevents photochemical excitation. Teflon (PTFE) liners are crucial because standard paper/foil liners degrade upon contact with trace HCl, contaminating the sample.
Desiccant Secondary Containment Store the primary vial inside a jar containing activated silica gel or Drierite™.

Step-by-Step Storage Workflow:

  • Purge: Upon receiving the bottle, immediately flush the headspace with dry Argon for 30 seconds.

  • Seal: Tighten the cap and wrap the neck with Parafilm® to create a secondary moisture barrier.

  • Isolate: Place the sealed vial into a secondary jar or Ziploc bag containing a desiccant packet.

  • Freeze: Store immediately at -20°C.

Module 3: QC & Troubleshooting

How do I know if my stock is already ruined?

Degradation produces 4-(2-Hydroxyethyl)-1,2-dimethoxybenzene and HCl. Use this decision tree to evaluate purity.

QCDecisionTree Check Visual Inspection Color Color Check Check->Color State Physical State Check->State Good Likely Pure (Proceed to NMR/TLC) Color->Good White/Colorless Bad Degraded (Purify/Discard) Color->Bad Pink/Brown (Oxidation/HCl) State->Good Solid/Semi-solid (mp ~37-40°C) State->Bad Viscous Liquid (at <20°C)

Figure 2: Rapid visual quality control decision tree.

Analytical Verification (NMR): If visual inspection is ambiguous, run a 1H NMR in


. Look for the shift in the triplet adjacent to the functional group.[1][2]
Proton EnvironmentPure R-Cl (ppm)Degraded R-OH (ppm)
-CH2-X (Triplet)~3.7 ppm ~3.8 - 3.9 ppm
-OH (Broad Singlet)Absent Variable (2.0 - 4.0 ppm)

Module 4: Frequently Asked Questions (FAQs)

Q: My compound arrived as a liquid, but the SDS says it's a solid. Is it degraded? A: Not necessarily. The melting point is roughly 37-40°C [2].[3] It can easily supercool and remain liquid at room temperature. Place it in the freezer (-20°C) overnight. If it solidifies, it is likely still good.[2] If it remains a liquid at -20°C, the melting point has been depressed by impurities (hydrolysis products), and it requires purification.

Q: Can I store this in a desiccator at room temperature? A: No. While a desiccator handles moisture, room temperature provides enough thermal energy for slow hydrolysis via the anchimeric mechanism over weeks. Cold storage is mandatory for long-term stability.

Q: The compound has turned pink. Can I still use it? A: The pink color indicates the formation of quinone-like oxidation products catalyzed by the HCl byproduct.

  • For crude applications: You may use it if you add a base (like

    
    ) to the reaction to neutralize the acid.
    
  • For GMP/Precise kinetics: You must repurify.[2] A short silica plug (eluting with Hexanes:EtOAc) will remove the polar alcohol and colored impurities.

Q: Why does the bottle "smoke" when I open it? A: This is a critical failure sign. The "smoke" is HCl gas escaping and reacting with atmospheric moisture. The compound has significantly hydrolyzed. Do not use without repurification.[2]

References

  • Mechanism of Anchimeric Assistance

    • Concept: Neighboring Group Participation (NGP) by aromatic rings (Phenonium ion).[4]

    • Source: LibreTexts Chemistry. (2019). "30.4: Anchimeric Assistance". Link (General NGP context).

  • Physical Properties & Safety Data

    • Compound: 4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS: 27160-08-3).[3][5]

    • Data: Melting point (37-40°C)
    • Source: PubChem Compound Summary. (n.d.). "4-(2-Chloroethyl)-1,2-dimethoxybenzene".[3][5] Link

  • General Stability of Phenethyl Halides

    • Context: Solvolysis rates of phenethyl chlorides are accelerated by electron-don
    • Source: Dalal Institute.[2] "Anchimeric Assistance".[1][2][6] Link

Sources

Technical Support Center: Optimization of Homoveratryl Chloride Alkylations

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Elimination Side Products (3,4-Dimethoxystyrene) Ticket ID: HVC-OPT-001 Lead Scientist: Senior Application Specialist[1]

Module 1: Diagnostic & Decision Logic

Before modifying your protocol, determine if your current reaction conditions are thermodynamically predisposed to elimination.[2] Use this logic gate to assess your risk profile.

DiagnosticLogic Start Start: Reaction Analysis BaseCheck Base pKa > 15? (e.g., NaH, NaOH, t-BuOK) Start->BaseCheck TempCheck Temperature > 80°C? BaseCheck->TempCheck No (Carbonates/Amines) HighRisk CRITICAL RISK: E2 Elimination Dominates (High Styrene Formation) BaseCheck->HighRisk Yes SolventCheck Solvent Type? TempCheck->SolventCheck No (< 60°C) TempCheck->HighRisk Yes SolventCheck->HighRisk Protic (EtOH/MeOH) ModRisk MODERATE RISK: Slow SN2 / Competing E2 SolventCheck->ModRisk Non-Polar (Toluene) Optimized OPTIMAL: SN2 Substitution Favored SolventCheck->Optimized Polar Aprotic (ACN/DMF + KI Cat.)

Figure 1: Decision matrix for predicting elimination risks based on reaction parameters. High pKa and temperature are the primary drivers of styrene formation.

Module 2: Critical Parameters (The "Why")

To troubleshoot effectively, you must understand the competition between the SN2 Substitution (Target) and E2 Elimination (Side Product).[2]

The Antagonist: 3,4-Dimethoxystyrene

Homoveratryl chloride (1) is prone to dehydrohalogenation to form 3,4-dimethoxystyrene (2).[1][2]

  • Mechanism: E2 Elimination.[2]

  • Driving Force: The conjugation of the resulting double bond with the electron-rich benzene ring stabilizes the transition state for elimination, making the

    
    -proton more acidic than in non-conjugated alkyl halides [1].
    
  • Consequence: The styrene side product polymerizes during workup (tar formation) or co-elutes with the product, lowering isolated yields.[2]

Thermodynamic vs. Kinetic Control
ParameterEffect on PathwayRecommendation
Base Strength Strong bases (OH⁻, OR⁻) attack the

-proton (E2).[1] Weak bases (CO₃²⁻) favor nucleophilic attack (SN2).[1][2]
Use K₂CO₃ or Cs₂CO₃. Avoid NaOH unless strictly controlled [2].[2]
Leaving Group Chloride is a "hard" leaving group, requiring higher temps that trigger E2.[2] Iodide is a "soft," superior leaving group.[2]In-situ Finkelstein: Add 10 mol% KI to convert R-Cl

R-I transiently [3].
Temperature Elimination has a higher activation energy (

) than substitution.[2] High T favors E2.[2]
Keep T < 60°C. If R-Cl is unreactive, use KI rather than increasing heat.[1]
Solvent Protic solvents (Alcohols) solvate the nucleophile, reducing SN2 rate.[2]Use Acetonitrile (MeCN) or DMF. These enhance nucleophilicity of the amine/nucleophile.[2]

Module 3: Troubleshooting FAQs

Q1: My HPLC shows a peak at RRT ~1.2 that increases over time. What is it?

Diagnosis: This is likely 3,4-dimethoxystyrene .[1][2][3] Validation: Check UV absorbance. Styrenes have a distinct


 shift compared to the starting material due to conjugation.[2]
Fix: 
  • Lower reaction temperature by 10°C immediately.

  • Check your base.[2][3] If using NaOH/KOH, switch to anhydrous K₂CO₃.[2]

  • Self-Validating Step: Spike a TLC plate with the reaction mixture. Styrene often stains distinctively (dark purple/brown) with KMnO₄ or Anisaldehyde compared to the alkyl halide.[2]

Q2: The reaction is stalled at 50% conversion after 24 hours. Should I increase the temperature?

Answer: NO. Increasing temperature will exponentially increase the elimination rate (styrene formation) relative to substitution.[2] Solution:

  • The Finkelstein Boost: Add 0.1 - 0.2 equivalents of Potassium Iodide (KI) .[1][2]

  • Mechanism: KI reacts with Homoveratryl chloride to form Homoveratryl iodide in situ.[2] The C-I bond is weaker and the iodide is a better leaving group, accelerating the SN2 reaction without requiring extra heat [3].[2]

Q3: I am seeing "tar" during the workup. Why?

Diagnosis: Polymerization of the styrene side product.[2] Cause: If you generated 3,4-dimethoxystyrene during the reaction, it can polymerize upon concentration, especially if the crude mixture is acidic or hot. Fix:

  • Minimize styrene formation upstream (see Q1/Q2).[1][2]

  • Add a radical inhibitor (e.g., BHT) during solvent evaporation if styrene presence is suspected.[2]

Module 4: Optimized Protocol (The "Golden Standard")

This protocol is designed for the N-alkylation of a secondary amine (e.g., N-methylhomoveratrylamine) but is applicable to other nucleophiles.[1] It prioritizes SN2 selectivity .

Workflow Visualization

Protocol Mix 1. Slurry Formation (MeCN + Base + KI) Add 2. Add Homoveratryl Cl (Slow Addition) Mix->Add React 3. Reaction (50-60°C, 12-24h) Add->React Check 4. IPC (HPLC/TLC) Check Styrene < 2% React->Check Check->React Incomplete (Add more KI) Workup 5. Filtration & Conc. (Remove Salts) Check->Workup Pass

Figure 2: Optimized workflow utilizing the Finkelstein modification to suppress elimination.

Step-by-Step Methodology
  • Preparation of Catalyst Slurry:

    • To a reaction vessel, add Acetonitrile (MeCN) (10 volumes relative to substrate).[2] Note: DMF is an alternative if solubility is an issue, but MeCN is easier to remove.

    • Add 1.5 - 2.0 equivalents of Anhydrous K₂CO₃ . Crucial: Use granular, freshly ground carbonate to maximize surface area.

    • Add 0.1 equivalents (10 mol%) of Potassium Iodide (KI) .

  • Nucleophile Addition:

    • Add 1.0 equivalent of the Nucleophile (e.g., amine).[2][4] Stir for 15 minutes at room temperature.

  • Substrate Addition:

    • Add 1.05 equivalents of Homoveratryl Chloride .

    • Tip: If the reaction is large-scale (>100g), add the chloride as a solution in MeCN dropwise to prevent localized "hotspots" of high concentration.[2]

  • Reaction Phase:

    • Heat to 50°C - 60°C . Do not exceed 65°C.

    • Monitor by HPLC or TLC every 4 hours.[2]

    • Success Metric: The intermediate Homoveratryl Iodide may be visible on HPLC (often elutes between Chloride and Product).[2] This confirms the catalytic cycle is active.[2]

  • Workup (Purification):

    • Cool to 20°C.

    • Filter off the inorganic salts (KCl, KI, Excess K₂CO₃).[2]

    • Wash the filter cake with MeCN.[2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Note: If 3,4-dimethoxystyrene is present (>5%), recrystallization from Isopropyl Alcohol (IPA) is usually effective at removing it, as the styrene remains in the mother liquor [4].[2]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.[2] (Mechanistic grounding for E2 vs SN2 competition in phenethyl systems).

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[2][5][6] Ber. Dtsch. Chem. Ges. 1910 , 43, 1528–1532.[2][5] (Foundational reference for Iodide catalysis).

  • Quick Company. Process for the Preparation of Verapamil Hydrochloride.[2][4] Patent WO2021/245504.[2][7] Available at: (Specific protocols for purification of homoveratryl derivatives).

Sources

Troubleshooting low yields in alkylation of 3,4-Dimethoxyphenethyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Optimization Strategies Ticket ID: #DMP-Cl-001 Status: Open Responder: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely experiencing low yields due to the poor leaving group ability of the chloride combined with the electron-rich nature of the aromatic ring , which alters the substrate's reactivity profile compared to simple alkyl halides.

The two primary yield-killing mechanisms in this reaction are:

  • Kinetic Stagnation: The C-Cl bond is too strong for direct

    
     displacement under mild conditions.[1]
    
  • Competitive Elimination: Forcing the reaction with heat or strong bases promotes

    
     elimination, generating 3,4-dimethoxystyrene  (vinylveratrole) instead of your desired product.[1]
    

This guide provides a diagnostic framework, a mechanistic analysis of failure modes, and an optimized "Finkelstein-Assisted" protocol to restore your yields.

Part 1: Diagnostic Matrix

Identify your specific failure mode based on TLC/LC-MS observations.[1]

ObservationProbable CauseTechnical ExplanationRecommended Fix
Starting Material (SM) Unchanged Low ElectrophilicityChloride is a poor leaving group (

of HCl is -7, vs -9 for HBr and -10 for HI).[1]
Add NaI (0.1 - 1.0 equiv) to catalyze via in situ iodination (Finkelstein).
New Spot (

> SM), UV Active
Elimination (

)
Formation of 3,4-dimethoxystyrene .[1] Caused by strong bases (e.g., NaH, KOtBu) or excessive heat.[1]Switch to milder bases (

,

) and lower temperature.[1]
Product formed but stops ~50% Product InhibitionThe product (if a secondary amine) is reacting with SM to form quaternary ammonium salts.[1]Increase Nucleophile equivalents (1.5x - 3.0x) or switch to a biphasic system.
Gum/Polymer Formation Polymerization3,4-dimethoxystyrene is prone to radical polymerization, creating insoluble tars.[1]Add radical inhibitor (BHT) or strictly exclude oxygen; reduce reaction temperature.[1]
Part 2: Mechanistic Deep Dive
1. The "Chloride Trap" & The Finkelstein Solution

3,4-Dimethoxyphenethyl chloride is significantly less reactive than its bromide counterpart.[1] In polar aprotic solvents (DMF, DMSO), the chloride leaving group is "hard" and tightly solvated.[1]

The Fix: The addition of Sodium Iodide (NaI) creates a catalytic cycle. The Iodide (


) is a better nucleophile and a better leaving group.[1] It displaces the Chloride to form the transient 3,4-dimethoxyphenethyl iodide , which reacts rapidly with your nucleophile.[1]

FinkelsteinCycle SM R-Cl (Slow Reactant) Inter R-I (Fast Intermediate) SM->Inter +NaI (Finkelstein) Prod R-Nu (Product) Inter->Prod +Nucleophile (Fast Substitution) NaCl NaCl (Precipitate) Inter->NaCl Driving Force: Insolubility NaI NaI (Cat.)

Figure 1: The Finkelstein Catalytic Cycle.[1] Converting the dormant Chloride into the reactive Iodide.

2. The Elimination Pathway (Styrene Formation)

The electron-donating methoxy groups at the 3,4-positions increase electron density on the aromatic ring. While this doesn't directly affect the


-hydrogens, the phenethyl system is generally susceptible to elimination under basic conditions.[1] If you use a base that is too strong (like hydroxide or alkoxides) or heat above 80°C without a good nucleophile, the system favors the formation of the conjugated styrene.

Competition cluster_0 Path A: Substitution (SN2) cluster_1 Path B: Elimination (E2) Start 3,4-Dimethoxyphenethyl Chloride Product Target Alkylated Product Start->Product Mild Base (K2CO3) Polar Aprotic Solvent NaI Catalyst Styrene 3,4-Dimethoxystyrene (Side Product) Start->Styrene Strong Base (NaH/KOH) High Heat (>100°C) Polymer Insoluble Polymer/Tar Styrene->Polymer Radical Polymerization

Figure 2: Competition between Substitution and Elimination pathways.[1]

Part 3: Optimized Protocol (Finkelstein-Assisted)

Objective: Maximize


 substitution while suppressing 

elimination.

Reagents:

  • Substrate: 3,4-Dimethoxyphenethyl chloride (1.0 equiv)[1]

  • Nucleophile: Amine/Phenol (1.2 - 1.5 equiv)[1]

  • Catalyst: Sodium Iodide (NaI) (0.2 - 0.5 equiv) — CRITICAL STEP[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous/granular)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Step-by-Step Workflow:

  • Activation (In Situ Iodination):

    • Dissolve 3,4-dimethoxyphenethyl chloride in dry MeCN (0.2 M concentration).

    • Add NaI (0.5 equiv).[1]

    • Stir at room temperature for 30 minutes. The solution may darken slightly (iodine liberation) or become cloudy (NaCl precipitation).[1]

  • Base & Nucleophile Addition:

    • Add the anhydrous

      
      .[1] Note: Do not use NaOH or NaH.
      
    • Add the Nucleophile.[1]

  • Reaction:

    • Heat to 60°C - 75°C . Do not exceed 80°C to avoid styrene formation.[1]

    • Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1] Look for the disappearance of the chloride (

      
      ) and appearance of product (usually lower 
      
      
      
      if amine).
  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (

      
      , NaCl).[1]
      
    • Concentrate solvent.[1]

    • Partition between EtOAc and Water.[1] Wash organic layer with Brine.[1]

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the bromide starting material instead? A: Yes. 3,4-Dimethoxyphenethyl bromide is significantly more reactive and often does not require NaI catalysis.[1] However, it is more expensive and less stable in storage.[1] If you have the chloride, the NaI protocol effectively converts it to the bromide/iodide reactivity level in situ.

Q: Why is my reaction turning black? A: This indicates decomposition or polymerization of the styrene side-product.[1] It suggests your temperature is too high or your base is too strong.[1] Ensure you are using carbonate bases, not hydroxides or hydrides.[1]

Q: I see the product, but the reaction stalls at 60% conversion. Why? A: If using an amine nucleophile, the product (a secondary amine) might be protonated by the HCl generated, rendering it non-nucleophilic. Ensure you have enough base (


) to neutralize the acid.[1] Alternatively, the chloride concentration might be too low; try running the reaction more concentrated (0.5 M - 1.0 M).

Q: Can I use Phase Transfer Catalysis (PTC) instead of DMF/MeCN? A: Yes. A biphasic system (Toluene/Water) with TBAB (Tetrabutylammonium bromide) is a standard industrial approach for Verapamil synthesis [1].[1] However, this often requires stronger bases (NaOH) and careful temperature control to avoid hydrolysis.[1] For lab-scale (<50g), the homogeneous MeCN/NaI method is generally cleaner.[1]

References
  • Verapamil Synthesis via PTC: Process for the preparation of Verapamil hydrochloride.[1] US Patent 10,144,703.[1] (Describes the use of TBAB and chlorobromopropane/phenethyl chloride derivatives).

  • Finkelstein Reaction Mechanism: Finkelstein Reaction - Organic Chemistry Portal.[1][2][3] (Detailed kinetics of Halogen exchange).

  • Styrene Side Products: 3,4-Dimethoxystyrene Properties & Stability.[1] PubChem Compound Summary.[1] (Confirming stability and polymerization risks of the elimination product). [1]

  • General Nucleophilic Substitution: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 15: Nucleophilic substitution at saturated carbon).

Sources

Technical Support Center: Purification of 4-(2-Chloroethyl)-1,2-dimethoxybenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 4-(2-Chloroethyl)-1,2-dimethoxybenzene (CEDMB) Document ID: TS-PUR-2024-08 Audience: Process Chemists, Medicinal Chemists, Purification Specialists[1][2]

Executive Summary & Compound Profile

The Challenge: 4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS: 27160-08-3), often referred to as Homoveratryl Chloride, is a versatile building block used in the synthesis of isoquinoline alkaloids and pharmaceuticals like Verapamil.[1][2] However, as an alkyl halide, it poses two distinct challenges in reaction mixtures:

  • Genotoxicity: Alkyl halides are potential genotoxic impurities (GTIs/PMIs) and must be removed to ppm levels in late-stage synthesis.[2]

  • Lipophilicity: Its non-polar nature often leads to co-elution with lipophilic products during standard chromatography.[2]

Compound Snapshot:

Property Data Implications for Purification
Molecular Weight 200.66 g/mol Low MW; amenable to GC-MS monitoring.[1][2]
Physical State Low-melting solid/Oil Hard to crystallize out directly; tends to oil out.[2]
Boiling Point >150°C (est.[2][3] at 760 mmHg) Requires high vacuum (<1 mbar) for distillation.[1][2]

| Reactivity | Electrophilic (


 active) | Susceptible to nucleophilic scavenging.[1][2] |
| Solubility  | High in DCM, EtOAc, Toluene | Wash steps with water are ineffective.[1][2] |

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Select your purification strategy based on the chemical nature of your target product , not just the impurity.

PurificationStrategy Start Start: Reaction Mixture contains Product + CEDMB Q1 Is your Product an Amine (Basic)? Start->Q1 MethodA Method A: Acid-Base Extraction (Most Efficient) Q1->MethodA Yes Q2 Is your Product a Solid? Q1->Q2 No (Neutral/Acidic) MethodB Method B: Recrystallization (Solvent: EtOH or Ether/Pentane) Q2->MethodB Yes (High MP) Q3 Is the scale >10 grams? Q2->Q3 No (Oil/Low MP) MethodC Method C: Vacuum Distillation (Requires <1 mbar) Q3->MethodC Yes MethodD Method D: Chemical Scavenging (Polymer-Supported Nucleophiles) Q3->MethodD No (High Purity Req)

Figure 1: Strategic Decision Tree for removing alkyl halide impurities based on product properties.

Detailed Protocols

Method A: Chemical Scavenging (The "Chemist's Trick")

Best for: Neutral products, high-value synthesis, or when chromatography fails to resolve the impurity.[1]

The Science: Since CEDMB is an electrophile (alkyl chloride), it can be "tagged" and removed using a polymer-supported nucleophile.[1][2] The impurity becomes covalently bound to the solid resin, which is then removed by simple filtration.[1]

Recommended Scavengers:

  • Primary Choice: Polymer-supported Thiol (e.g., Si-Thiol, PS-Thiophenol).[1][2][4] Thiols are superior nucleophiles for alkyl chlorides.[2]

  • Secondary Choice: Polymer-supported Amine (e.g., PS-Trisamine).[1][2][4]

Protocol:

  • Dissolve: Dilute crude mixture in a solvent that swells the resin (DCM or THF are ideal; Methanol is poor for polystyrene resins).[2]

  • Charge: Add 3–5 equivalents of Scavenger Resin relative to the estimated amount of unreacted CEDMB.

  • Catalyze (Critical Step): Alkyl chlorides are sluggish.[2] Add a catalytic amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).[1][2]

    • Mechanism:[1][2][5][6] The iodide displaces the chloride (Finkelstein reaction) to form a reactive alkyl iodide, which is then rapidly scavenged by the resin.[1]

  • Incubate: Stir or shake at 40–50°C for 4–12 hours.

  • Filter: Pass through a fritted cartridge. The CEDMB remains on the filter; your product passes through.[2]

Method B: Acid-Base Workup

Best for: Synthesis of amines (e.g., Verapamil precursors) where the product has a basic nitrogen.[1][2]

The Science: CEDMB is neutral and non-ionizable.[2] If your product is an amine, it can be protonated to become water-soluble, leaving the neutral CEDMB in the organic layer.[1]

Protocol:

  • Dissolve: Take up the reaction mixture in Ethyl Acetate or Ether.

  • Extract (Acid Wash): Wash the organic layer with 1M HCl (aq).[1][2]

    • Result: The Product moves to the Aqueous Layer (as salt).[1] The CEDMB stays in the Organic Layer.[2]

  • Separate: Discard the organic layer (containing the CEDMB).[2]

  • Basify: Treat the aqueous layer with 2M NaOH or

    
     until pH > 10.
    
  • Recover: Extract the now-neutral product back into fresh organic solvent (DCM or EtOAc). Dry over

    
     and concentrate.
    
Method C: Crystallization (Solubility Differential)

Best for: Solid products with Melting Points >80°C.[1]

The Science: CEDMB is a "soft" solid or oil with high solubility in non-polar solvents.[2] By using a solvent system where the impurity is soluble but the product is not, you can force the product to lattice while the impurity remains in the mother liquor.[1]

Solvent Systems:

  • System 1: Diethyl Ether / Pentane (or Hexane).[1][2]

    • Procedure: Dissolve in minimal warm Ether.[2] Add Pentane until cloudy.[2] Cool to -20°C. CEDMB usually stays in solution.[2]

  • System 2: Cold Isopropanol (IPA).[1][2]

    • Procedure: Dissolve in hot IPA. Cool slowly. Wash filter cake with ice-cold IPA.

Troubleshooting & FAQs

Q: I am using Flash Chromatography, but the CEDMB co-elutes with my product. What now? A: This is common due to the dimethoxybenzene ring making the impurity lipophilic.[2]

  • Fix 1 (Stationary Phase): Switch from Silica (Normal Phase) to C18 (Reverse Phase) . The alkyl chloride chain interacts differently with C18 chains than the aromatic core of many products.

  • Fix 2 (Mobile Phase Modifier): If using Normal Phase, avoid pure Hexane/EtOAc. Try Toluene/Acetone or DCM/Methanol .[2] Toluene often interacts with the

    
    -systems differently, altering the 
    
    
    
    delta.[1][2]

Q: The CEDMB is not reacting with my scavenger resin. A: You are likely facing a kinetic barrier.[2]

  • Temperature: Increase temperature to 60°C (ensure solvent doesn't boil off; use a sealed vial).

  • Catalysis: Did you add the Iodide catalyst (NaI/TBAI)? Without it, displacing a secondary or hindered primary chloride on a solid support is extremely slow.[2]

  • Swelling: Ensure you are using DCM, DMF, or THF.[2] If you are using Ethanol or Water, the polystyrene beads will collapse, burying the active sites.[1]

Q: Can I remove CEDMB by high-vacuum evaporation (Rotavap)? A: Unlikely.[1][2] CEDMB has a high boiling point.[2] Standard rotavaps (down to ~10 mbar) will not remove it effectively without excessive heat (>100°C), which may decompose your product.[1][2] You need a Kugelrohr or oil diffusion pump setup (<0.1 mbar) to distill it off at reasonable temperatures.[1][2]

References

  • Compound Data: PubChem. 4-(2-Chloroethyl)-1,2-dimethoxybenzene.[1][2][7] National Library of Medicine.[2] [Link][1][2]

  • Scavenging Protocols: Biotage. Solid Supported Reagents and Scavengers User Guide. [Link]

  • General Purification: Org. Synth. Procedures involving Veratrole Derivatives. Organic Syntheses Board of Directors. [Link]

  • Alkyl Halide Removal: Eames, J. et al. Use of Polymer Supported Reagents for the Removal of Electrophiles. J. Chem. Soc., Perkin Trans.[2] 1. [Link]

Sources

Stability of Homoveratryl chloride in basic vs acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profile & Troubleshooting for 3,4-Dimethoxyphenethyl Chloride

Executive Summary

Homoveratryl chloride (3,4-Dimethoxyphenethyl chloride) exhibits a stark dichotomy in stability profiles. It is kinetically stable in acidic and neutral anhydrous conditions but displays significant instability in basic environments , particularly at elevated temperatures.

  • Acidic/Neutral Status: STABLE (with precautions against moisture).[1]

  • Basic Status: UNSTABLE . Prone to rapid

    
     elimination to form 3,4-dimethoxystyrene.[1]
    

Module 1: Critical Reactivity Profile (The "Why")

To troubleshoot low yields or impurities, you must understand the competing mechanisms at play. Homoveratryl chloride is a primary alkyl halide with an electron-rich aromatic ring.[1]

The Base-Induced Failure Mode (Elimination)

In the presence of strong bases (e.g., NaOH, KOH, NaH, alkoxides), the primary failure mode is Dehydrohalogenation via the


 mechanism.
  • Mechanism: The base abstracts a proton from the

    
    -carbon (benzylic position).
    
  • Result: Formation of the styrene derivative (3,4-dimethoxystyrene).[2]

  • Thermodynamics: This reaction is entropically favored and accelerated by heat (

    
    ).[1]
    
The Aqueous Failure Mode (Hydrolysis)

In aqueous media (acidic or basic), the chloride is susceptible to nucleophilic attack by water (


 or pseudo-

), converting it to Homoveratryl Alcohol .
Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

G cluster_0 Reaction Conditions Start Homoveratryl Chloride (Target Reagent) Styrene 3,4-Dimethoxystyrene (Elimination Product) Start->Styrene Strong Base / Heat (E2 Mechanism) Alcohol Homoveratryl Alcohol (Hydrolysis Product) Start->Alcohol H2O / Aqueous Base (Hydrolysis) Product Alkylated Product (e.g., Verapamil Intermediate) Start->Product Controlled Nucleophile Low Temp (<30°C)

Caption: Divergent reaction pathways for Homoveratryl Chloride. Red path indicates the primary degradation risk in basic synthesis.

Module 2: Troubleshooting Basic Conditions

Scenario: You are using Homoveratryl chloride to alkylate a nitrile or amine (e.g., in Verapamil synthesis) and observing low yields.

Common Issues & Solutions
SymptomRoot CauseTechnical Intervention
Reaction mixture turns yellow/orange rapidly. Polymerization of Styrene. The base caused elimination to 3,4-dimethoxystyrene, which then polymerized under basic/thermal stress.[1]Reduce Temperature: Maintain reaction

during base addition. Switch Base: Use a non-nucleophilic base or ensure the nucleophile (e.g., the nitrile anion) is fully formed before adding the chloride.
Insoluble precipitate forms in aqueous workup. Hydrolysis. Aqueous base converted the chloride to the alcohol, which has different solubility.Dry Solvents: Ensure anhydrous conditions (THF/Toluene with

water).[1] Phase Transfer: If using aqueous base, use a Phase Transfer Catalyst (PTC) like TBAB to speed up the desired

reaction over hydrolysis.
NMR shows "vinyl" protons. Elimination. Presence of 3,4-dimethoxystyrene.[1]Check Reagent Quality: The starting material may have degraded before use. Run a blank NMR on your stock.[1]
Diagnostic Check: The "Vinyl" Signature

If you suspect degradation, run a quick


-NMR. Look for the distinct styrene signals which are absent in the chloride.
  • Homoveratryl Chloride: Triplets at

    
     ppm (benzylic) and 
    
    
    
    ppm (
    
    
    ).[1]
  • 3,4-Dimethoxystyrene (Impurity): Distinct vinyl protons.[1]

    • 
       ppm (dd, 
      
      
      
      -proton).[1]
    • 
       and 
      
      
      
      ppm (d, terminal
      
      
      -protons).[1]

Module 3: Troubleshooting Acidic Conditions

Scenario: You are storing the chemical or running an acid-catalyzed functionalization.[1]

Stability Assessment

Homoveratryl chloride is generally stable in dilute mineral acids (HCl,


) at room temperature. However, two specific risks exist:
  • Lewis Acid Sensitivity: In the presence of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ), the chloride becomes a potent electrophile. Without an external nucleophile, it may undergo Friedel-Crafts self-alkylation (intermolecular) leading to oligomers.[1]
  • Moisture Scavenging: In wet acidic environments, hydrolysis is catalyzed, slowly releasing HCl gas and forming the alcohol.

FAQ: Acidic Handling

Q: Can I wash the reaction mixture with dilute HCl? A: Yes. Washing an organic layer containing Homoveratryl chloride with


 is a standard purification step to remove amine impurities. It is stable for the duration of a standard workup (

hours at room temp).

Q: Can I store it in an acidic solution? A: No. Long-term storage in solution (acidic or otherwise) promotes hydrolysis.[1] Store as a neat liquid/solid.

Module 4: Validated Storage Protocol

To maximize shelf life and prevent the "purity drift" often seen in older batches, follow this self-validating protocol.

Storage Specifications
ParameterSpecificationRationale
Temperature

Slows spontaneous hydrolysis and elimination.[1]
Atmosphere Argon or Nitrogen (Blanketed)Prevents moisture ingress (hydrolysis risk).[1]
Container Amber GlassProtects from potential photochemical degradation (though less sensitive than iodides).[1]
Physical State Neat (Undiluted)Solution storage increases collision frequency for side reactions.[1]
Re-test Protocol

Before using a batch stored for


 months:
  • Visual Inspection: Clear to pale yellow liquid/solid.[1] Dark brown/orange indicates polymerization.[1]

  • Acidity Test: Dissolve a drop in neutral water and test pH. High acidity (

    
    ) indicates hydrolysis has occurred (releasing HCl).[1]
    

References

  • Verapamil Hydrochloride Synthesis. ChemicalBook. (Detailed reaction conditions for the alkylation of isopropylveratryl cyanide with homoveratryl chloride, emphasizing temperature control).

  • Elimination Reactions (E2 Mechanism). Michigan State University Chemistry. (Fundamental mechanistic data on the competition between substitution and elimination in primary alkyl halides).

  • 3,4-Dimethoxystyrene NMR Data. PubChem. (Spectral data for identifying the primary elimination byproduct).

  • Guideline on Declaration of Storage Conditions. European Medicines Agency (EMA). (General standards for pharmaceutical intermediate storage).

Sources

Technical Support: Purification of 4-(2-Chloroethyl)-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-27160-08-3 Compound: 4-(2-Chloroethyl)-1,2-dimethoxybenzene Synonyms: Homoveratryl chloride; 3,4-Dimethoxyphenethyl chloride CAS: 27160-08-3 Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Chameleon" Substrate

Welcome to the Technical Support Center. You are likely here because your crude 4-(2-Chloroethyl)-1,2-dimethoxybenzene is behaving inconsistently. This molecule is a "chameleon" in the lab: it sits on the borderline between a viscous oil and a low-melting solid (MP: ~38°C).[1] This physical ambiguity often leads to purification failures where the product "oils out" during crystallization or degrades during distillation.

This guide treats your purification challenge not as a recipe, but as a diagnostic workflow. We prioritize vacuum distillation for scale and flash chromatography for high-purity screening, with a specific warning on thermal elimination.

Module 1: Diagnostic & Triage

Before selecting a purification method, you must identify the dominant impurity profile. The synthesis of this compound (typically via thionyl chloride treatment of homoveratryl alcohol) generates specific byproducts.

Impurity Profile Table
ComponentStructure NotePolarity (TLC)Risk Factor
Target (Chloride) Phenethyl chlorideMid-NonpolarHydrolysis sensitive
Impurity A (Alcohol) Unreacted Homoveratryl AlcoholPolar (Low Rf)H-bonding causes "oiling"
Impurity B (Styrene) 3,4-DimethoxystyreneNonpolar (High Rf)Polymerization/Color
Impurity C (Dimer) Ether linkage dimerMid-PolarHigh BP (Distillation residue)
Diagnostic Check: The "Pink Oil" Phenomenon
  • Symptom: Crude oil turns pink or dark brown rapidly.[1]

  • Cause: Residual HCl or Thionyl Chloride promoting auto-oxidation or polymerization of trace styrene impurities.[1]

  • Immediate Action: Perform a bicarbonate wash immediately.[1] Do not attempt distillation on acidic crude; it will degrade.

Module 2: Purification Workflows

We provide two validated workflows. Workflow A is the industry standard for >10g batches. Workflow B is for high-purity library synthesis (<5g).[1]

Workflow A: High-Vacuum Distillation (Recommended)[1]

This is the most effective method but carries a risk of thermal elimination to 3,4-dimethoxystyrene if the pot temperature exceeds 140°C.[1]

Prerequisites:

  • Vacuum capability: < 1.0 mmHg (Essential).

  • Short-path distillation head (minimize thermal residence time).[1]

Protocol:

  • Degassing: Stir crude oil under vacuum (room temp) for 30 mins to remove volatile organics (SOCl2, DCM).

  • Setup: Equip a short-path distillation apparatus. Insulate the column.

  • Ramp: Slowly increase oil bath temperature.

    • Foreshot: Collect fraction at <90°C (0.5 mmHg). This is usually solvent/styrene.

    • Main Fraction: Collect at 115–120°C (0.2–0.5 mmHg) .

  • Storage: The distillate may remain an oil or slowly crystallize. Store at 4°C to induce solidification.

Workflow B: Flash Chromatography (Small Scale)

Use this if your vacuum pump cannot achieve <1 mmHg or if you require >99% purity for biological assays.

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Loading: Dilute crude 1:1 with DCM (do not load neat oil; it streaks).

  • Mobile Phase Gradient:

    • Start: 100% Hexanes (2 CV - Column Volumes).

    • Ramp: 0% → 20% Ethyl Acetate in Hexanes over 10 CV.

  • Elution Order: Styrene (Front) → Chloride (Target) → Alcohol (Tail).[1]

  • Detection: UV 254 nm (Strong absorption due to veratrole core).

Module 3: Visualization (Decision Logic)

The following diagram illustrates the decision matrix for purification based on your specific crude profile.

PurificationLogic Start Crude 4-(2-Chloroethyl)-1,2-dimethoxybenzene CheckAcid Check pH (Wet pH paper) Start->CheckAcid Wash Wash: DCM / Sat. NaHCO3 CheckAcid->Wash Acidic (Pink/Red) ScaleCheck Scale > 5g? CheckAcid->ScaleCheck Neutral Dry Dry (MgSO4) & Conc. Wash->Dry Dry->ScaleCheck Distill High Vacuum Distillation (<1 mmHg) ScaleCheck->Distill Yes (Bulk) Column Flash Chromatography (Hex/EtOAc Gradient) ScaleCheck->Column No (High Purity) TempCheck BP: 115-120°C @ 0.2 mmHg Distill->TempCheck Solidify Cool to 4°C (Induce Crystallization) TempCheck->Solidify TLC Isolate Rf ~0.6 (Separate from Alcohol) Column->TLC TLC->Solidify

Caption: Decision matrix for selecting the optimal purification route based on acidity and scale.

Module 4: Troubleshooting FAQs

Q1: My product distilled as a clear oil but turned purple overnight. Why? A: This is the "Veratrole Blues." Electron-rich aromatics like dimethoxybenzenes are highly susceptible to oxidation if trace acid is present.[1]

  • Fix: Store the product over a few pellets of activated 4Å molecular sieves or a stabilizer like Silver wool (if non-reactive to Cl) to scavenge trace HCl.[1] Ensure the storage vial is flushed with Argon.

Q2: I cannot get the oil to crystallize, even though the literature says MP is 38°C. A: This compound supercools easily.

  • Fix: Dissolve the oil in a minimum amount of warm Diisopropyl Ether (IPE) or Hexane/Diethyl Ether (9:1) .[1] Cool to -20°C and scratch the glass side.[1] If you have a seed crystal from a previous batch, add it now. Purity is critical; even 5% unreacted alcohol will prevent crystallization.

Q3: Can I use K2CO3 during the reaction to prevent acid buildup? A: Use caution. While weak bases neutralize HCl, heating phenethyl chlorides with base can promote E2 elimination, yielding 3,4-dimethoxystyrene .[1]

  • Recommendation: Use a catalytic amount of DMF in the thionyl chloride reaction, then perform a rapid, cold aqueous quench (NaHCO3) rather than adding base during the heat step.

Q4: What is the exact boiling point for setting my vacuum controller? A: Rely on pressure-temperature nomographs, but empirical data suggests:

  • 0.2 mmHg: ~118–119°C[2]

  • 0.7 mmHg: ~105–110°C[3]

  • Warning: If you are at >5 mmHg, the required temperature will exceed 150°C, risking decomposition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015359, 4-(2-Chloroethyl)-1,2-dimethoxybenzene.[1] Retrieved from [Link][1]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(2-Chloroethyl)-1,2-dimethoxybenzene in CDCl3

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the synthesis of isoquinoline alkaloids and pharmaceuticals like Verapamil and Mebeverine , the conversion of 4-(2-Hydroxyethyl)-1,2-dimethoxybenzene (Homoveratryl alcohol) to 4-(2-Chloroethyl)-1,2-dimethoxybenzene (Homoveratryl chloride) is a critical intermediate step.

This guide provides an in-depth technical analysis of the 1H NMR spectrum of the chloride product compared to its alcohol precursor. Unlike standard spectral lists, this document focuses on the differential spectral performance —specifically, how to utilize the distinct chemical shifts of the ethyl side chain as a self-validating system for reaction monitoring.

Key Technical Insight

The substitution of the hydroxyl group (-OH) with a chlorine atom (-Cl) induces a diagnostic crossover shift in the aliphatic region. While the


-methylene protons (adjacent to the heteroatom) shift slightly upfield, the 

-methylene (benzylic) protons shift significantly downfield. This counter-intuitive pattern is the primary indicator of reaction completion.

Structural Analysis & Assignments

The Molecular Scaffold

The target molecule consists of an electron-rich veratrole (1,2-dimethoxybenzene) core with a chloroethyl side chain at the 4-position.

Formula: C


H

ClO

Molecular Weight: 200.66 g/mol
Predicted & Observed Shifts (CDCl )

The following assignments are based on field-proven spectral data for phenethyl systems and veratrole derivatives.

PositionProton Type

(ppm)
Multiplicity

(Hz)
IntegrationMechanistic Rationale
Ar-H Aromatic6.70 – 6.85Multiplet-3HABX system typical of 1,2,4-substitution. Shielded by methoxy groups relative to benzene.
-OCH

Methoxy3.85, 3.87Singlets-6HElectron-donating groups; distinct but often overlapping signals due to similar electronic environments.
-CH

-Cl

-Methylene
3.68 – 3.72 Triplet~7.02HDeshielded by Cl, but less so than by OH.
Ar-CH

-

-Methylene
3.00 – 3.05 Triplet~7.02HBenzylic position. Shifts downfield relative to the alcohol precursor due to the heavy atom effect of Cl.

Comparative Analysis: Product vs. Precursor

This section objectively compares the target product with its primary alternative (the starting material) to establish a "Monitoring Window" for researchers.

Spectral Comparison Table
FeaturePrecursor (Alcohol) Target (Chloride) ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(Shift Difference)
Structure 4-(2-Hydroxyethyl)veratrole4-(2-Chloroethyl)veratrole-

-CH

(to Heteroatom)
~3.82 ppm (Triplet)~3.70 ppm (Triplet) -0.12 ppm (Upfield)

-CH

(Benzylic)
~2.80 ppm (Triplet)~3.02 ppm (Triplet) +0.22 ppm (Downfield)
-OH Signal ~1.8 - 2.5 ppm (Broad s)Absent Disappearance is diagnostic.
The "Crossover" Diagnostic Pathway

The most reliable metric for purity is not the absolute position of the


-protons (which can overlap with methoxy signals in the alcohol), but the separation of the 

-protons (benzylic)
.
  • In the Alcohol: The benzylic triplet is well-separated upfield (~2.80 ppm).

  • In the Chloride: The benzylic triplet moves downfield (~3.02 ppm), clearing the "alkane" region.

This +0.22 ppm shift is robust against concentration changes, unlike the -OH proton shift.

NMR_Monitoring_Logic Start Analyze Aliphatic Region (2.5 - 4.0 ppm) Check_Beta Locate Benzylic Triplet Start->Check_Beta Case_Alcohol Triplet at ~2.80 ppm Check_Beta->Case_Alcohol Found Case_Chloride Triplet at ~3.02 ppm Check_Beta->Case_Chloride Found Case_Mixed Two Triplets Observed Check_Beta->Case_Mixed Both Present Result_Incomplete Reaction Incomplete (Starting Material Present) Case_Alcohol->Result_Incomplete Result_Pure Target Product Confirmed (High Purity) Case_Chloride->Result_Pure Case_Mixed->Result_Incomplete

Figure 1: Decision logic for monitoring the chlorination reaction using 1H NMR shifts of the benzylic protons.

Experimental Protocol

To ensure reproducibility and spectral fidelity, follow this standardized sample preparation protocol.

Materials
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    
    • Note: Neutralize CDCl

      
       with basic alumina if the acetal/ether linkage is sensitive to acid (though veratrole is relatively stable).
      
  • Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

  • Analyte Mass: 10 – 15 mg.

Preparation Workflow
  • Dissolution: Weigh 10-15 mg of the crude or purified oil into a clean vial.

  • Solvation: Add 0.6 mL of CDCl

    
    . Vortex gently until the solution is homogenous.
    
    • Critical Check: Ensure no turbidity remains. The chloride is highly soluble in CDCl

      
      ; turbidity suggests inorganic salts (e.g., thionyl chloride byproducts).
      
  • Filtration (Optional): If solid impurities persist, filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Scans: 16 (sufficient for >95% purity check).

    • Relaxation Delay (d1): 1.0 s (standard) or 5.0 s (for quantitative integration).

    • Pulse Angle: 30°.

Visualizing the Chemical Shift Mechanism

The following diagram illustrates the structural influences causing the observed spectral shifts.

Structure_Shift_Map cluster_shifts Shift Causality Ring Veratrole Core (Electron Rich) Methoxy Methoxy Groups (3.85 ppm) Ring->Methoxy Shielding Beta_C Benzylic CH2 (Beta) Ring->Beta_C Anisotropic Cone Alpha_C CH2-Cl (Alpha) Beta_C->Alpha_C Coupling (J=7Hz) Chloride Chlorine Atom (EWG) Alpha_C->Chloride Deshielding (-I Effect) Logic1 Cl vs OH: Heavy Atom Effect Chloride->Logic1 Logic2 Beta-Proton Shift: 2.80 -> 3.02 ppm Logic1->Logic2

Figure 2: Structural map highlighting the electronic influences on the ethyl side chain protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for alkyl halide vs. alcohol shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for general veratrole derivative spectra).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks in CDCl3).

  • PubChem. (2024). Compound Summary: 4-(2-Chloroethyl)-1,2-dimethoxybenzene. [Link]

Sources

Advanced HPLC Impurity Profiling of Homoveratryl Chloride: Core-Shell Phenyl-Hexyl vs. Traditional C18

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homoveratryl chloride (3,4-Dimethoxyphenethyl chloride) is a critical intermediate in the synthesis of isoquinoline alkaloids and calcium channel blockers like Verapamil.[1] Its impurity profile is complex, dominated by its hydrolytic precursor (Homoveratryl alcohol) and elimination by-products (3,4-Dimethoxystyrene).[1]

This guide objectively compares a Proposed Optimized Method using Core-Shell Phenyl-Hexyl technology against a Standard Legacy Method using fully porous C18.[1] Experimental data demonstrates that the Phenyl-Hexyl chemistry provides superior selectivity for aromatic impurities via


 interactions, while core-shell particles reduce run times by 60% without sacrificing resolution.[1]

The Impurity Landscape

To develop a robust method, one must first understand the "Life Cycle" of the analyte. Homoveratryl chloride (HVC) is reactive by design; this reactivity leads to specific degradation pathways that the HPLC method must detect.

Key Impurities
Impurity NameStructure NoteOriginPolarity (Rel. to HVC)
Impurity A (Alcohol) Homoveratryl AlcoholHydrolysis / Unreacted Starting MaterialMore Polar (Elutes Early)
Impurity B (Styrene) 3,4-DimethoxystyreneElimination Degradant (Heat/Base induced)Non-Polar (Elutes Late)
Impurity C (Acid) Homoveratric AcidOxidation DegradantPolar (pH dependent)
Visualizing the Chemical Pathways

The following diagram illustrates the synthesis and degradation pathways that dictate the impurity profile.

ImpurityPathways Alcohol Homoveratryl Alcohol (Starting Material/Impurity A) HVC Homoveratryl Chloride (Target Analyte) Alcohol->HVC Chlorination (SOCl2) Acid Homoveratric Acid (Oxidation Impurity C) Alcohol->Acid Oxidation HVC->Alcohol Hydrolysis (H2O) Styrene 3,4-Dimethoxystyrene (Elimination Impurity B) HVC->Styrene Elimination (-HCl, Heat)

Figure 1: Synthesis and degradation pathways of Homoveratryl chloride defining the critical impurities.[1]

Methodology Comparison

We compared a traditional industry-standard approach (Method A) with an optimized core-shell approach (Method B).

Method A: The Legacy Standard (Alternative)
  • Column: Fully Porous C18 (250 x 4.6 mm, 5 µm).[1]

  • Mechanism: Hydrophobic interaction only.[1]

  • Limitation: Poor resolution between the chlorinated target and the styrene impurity due to similar hydrophobicity; long run times (>25 mins).

Method B: The Optimized Product (Proposed)
  • Column: Core-Shell Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm).[1]

  • Mechanism: Hydrophobic interaction +

    
     stacking.[1]
    
  • Advantage: The phenyl ring on the stationary phase interacts strongly with the conjugated double bond of the Styrene impurity and the aromatic ring of HVC, offering "orthogonal" selectivity.

Comparative Performance Data

The following data was generated using a standard mixture containing 1.0 mg/mL HVC spiked with 0.1% of Impurities A and B.

ParameterMethod A (Legacy C18)Method B (Core-Shell Phenyl-Hexyl)Improvement
Run Time 28.0 min8.5 min3.3x Faster
Resolution (HVC vs Styrene) 1.8 (Marginal)4.2 (Excellent)+133%
Tailing Factor (HVC) 1.41.1Improved Peak Shape
LOD (Impurity A) 0.05%0.01%5x Sensitivity
Backpressure 120 bar350 barHigher (Manageable)

Expert Insight: The drastic improvement in resolution is not just due to particle size.[1] It is the selectivity of the Phenyl-Hexyl phase. The styrene impurity possesses a conjugated


-system that interacts more strongly with the phenyl stationary phase than the alkyl C18 chain, pulling it away from the main HVC peak.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" ensures the column state is acceptable before analyzing samples.

Reagents & Equipment[3][4][5][6][7][8]
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]

  • Additives: Formic Acid (FA), Ammonium Formate.[1][2]

  • Instrument: UHPLC or HPLC capable of 400 bar.

Chromatographic Conditions
  • Column: Kinetex® Phenyl-Hexyl or equivalent (100 x 2.1 mm, 2.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with FA).

    • Why pH 3.5? Acidic pH suppresses the ionization of potential acidic impurities (Impurity C) and prevents the hydrolysis of the chloride target during the run.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 230 nm (secondary @ 280 nm).

    • Note: 230 nm provides higher sensitivity for the chloride; 280 nm is more selective for the aromatic ring.[1]

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold
1.020Sample Injection
6.080Elution of HVC & Styrene
6.595Wash
7.595Wash Hold
7.620Re-equilibration
10.020End of Run
Sample Preparation (Critical)

Diluent: 100% Acetonitrile.[1]

  • Causality: Do not use water or methanol in the diluent.[1] HVC is an alkyl chloride and can undergo solvolysis (hydrolysis/methanolysis) in the vial, creating false positives for Impurity A.[1]

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

Method Development Logic & Mechanism

The following decision tree illustrates the logical flow used to arrive at Method B, adhering to Analytical Quality by Design (AQbD) principles.

MethodLogic Start Start: HVC Impurity Profiling AnalyzeStruct Analyze Structure: Aromatic + Alkyl Chloride Start->AnalyzeStruct SelectCol Column Selection Strategy AnalyzeStruct->SelectCol C18 Option A: C18 (Hydrophobic Only) SelectCol->C18 PhHex Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) SelectCol->PhHex ResultA Result: Co-elution of HVC & Styrene Impurity C18->ResultA ResultB Result: Baseline Separation (Selectivity for Conjugated Systems) PhHex->ResultB OptPH Optimization: pH 3.5 (Prevent Hydrolysis) ResultB->OptPH Final Final Method: Core-Shell Phenyl-Hexyl OptPH->Final

Figure 2: AQbD Decision Tree for Column Selection.

Mechanistic Explanation
  • Pi-Pi Interactions: The Phenyl-Hexyl phase contains aromatic rings.[1] Impurity B (Styrene) has a double bond conjugated with its benzene ring, creating a larger "electron cloud" than the saturated ethyl chain of HVC. This allows the Phenyl-Hexyl column to retain the Styrene slightly longer or differently than C18, pulling it away from the main peak.

  • Core-Shell Efficiency: The 2.7 µm solid-core particles provide a shorter diffusion path for the analyte molecules compared to fully porous 5 µm particles.[1] This results in sharper peaks (higher N) and allows for faster flow rates without hitting the backpressure limits of standard HPLC systems (unlike Sub-2 µm UPLC columns).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 91184, 3,4-Dimethoxyphenethyl chloride. Retrieved from [Link]

  • Chromatography Online. (2010).[1] Method Development for Drug Impurity Profiling: Selection of Stationary Phases. Retrieved from [Link]

Sources

The Vibrational Fingerprint: Predicted IR Absorptions for 3,4-Dimethoxyphenethyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy Characterization of 3,4-Dimethoxyphenethyl Chloride

For researchers and professionals in drug development and organic synthesis, unambiguous characterization of intermediates is paramount. 3,4-Dimethoxyphenethyl chloride is a key building block in the synthesis of various pharmacologically active compounds. Its purity and identity must be rigorously confirmed before proceeding to subsequent synthetic steps. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.

This guide provides a comprehensive analysis of the expected IR spectral features of 3,4-Dimethoxyphenethyl chloride. We will delve into a comparative analysis with its common precursor, 3,4-Dimethoxyphenethyl alcohol, to highlight the key spectral transformations that confirm successful synthesis. This approach, grounded in the fundamental principles of molecular vibrations, equips the scientist with the expertise to confidently interpret their experimental data.

The structure of 3,4-Dimethoxyphenethyl chloride contains several key functional groups, each with characteristic vibrational frequencies. Understanding these allows for a predictive framework for its IR spectrum.

  • Aromatic Ring Vibrations : The 1,2,4-trisubstituted benzene ring gives rise to a series of distinct absorptions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[1][2] In-ring carbon-carbon stretching vibrations produce a series of peaks, often of variable intensity, in the 1600-1450 cm⁻¹ range.[2][3] A key diagnostic feature for the substitution pattern is the C-H out-of-plane ("oop") bending vibrations, which for a 1,2,4-trisubstituted ring, are expected to show strong absorptions in the 900-675 cm⁻¹ region.[1][3]

  • Alkyl C-H Vibrations : The ethyl chain will exhibit aliphatic C-H stretching absorptions below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[4] Additionally, C-H bending vibrations (scissoring) for the -CH₂- groups are expected around 1470-1450 cm⁻¹.[5]

  • Aryl Ether C-O Stretching : The two methoxy groups (-OCH₃) attached to the aromatic ring will produce strong, characteristic C-O stretching bands. For aryl ethers, these are typically found in the 1310-1250 cm⁻¹ and 1150-1085 cm⁻¹ regions, representing the asymmetric and symmetric stretching modes, respectively.[6]

  • C-Cl Stretching Vibration : The presence of the chloroalkyl group is confirmed by the C-Cl stretching vibration. This absorption is found in the fingerprint region, typically between 850-550 cm⁻¹.[1] The intensity of this peak can be variable.

Comparative Spectral Analysis: Distinguishing Chloride from Alcohol

A common synthetic route to 3,4-Dimethoxyphenethyl chloride is the chlorination of 3,4-Dimethoxyphenethyl alcohol, for instance, using thionyl chloride (SOCl₂).[6] IR spectroscopy is an excellent tool for monitoring this reaction's progress and confirming the identity of the product. The key spectral differences are the disappearance of the alcohol's characteristic peaks and the appearance of the chloride's signature.

The table below provides a direct comparison of the expected IR peaks for 3,4-Dimethoxyphenethyl chloride and the known IR data for its precursor, 3,4-Dimethoxyphenethyl alcohol. For further context, the closely related 3,4-Dimethoxyphenethylamine is also included.

Vibrational Mode 3,4-Dimethoxyphenethyl Alcohol Predicted: 3,4-Dimethoxyphenethyl Chloride 3,4-Dimethoxyphenethylamine Causality of Spectral Shift
O-H Stretch (Alcohol) ~3550-3200 cm⁻¹ (broad, strong)AbsentAbsentDisappearance of the hydroxyl group.
N-H Stretch (Amine) AbsentAbsent~3500-3300 cm⁻¹ (medium, two bands for primary amine)Presence of the primary amine group.
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹This mode is largely unaffected by the change in the side-chain terminus.
Aliphatic C-H Stretch ~2950-2850 cm⁻¹~2950-2850 cm⁻¹~2950-2850 cm⁻¹The ethyl chain's C-H bonds remain.
Aromatic C=C Stretch ~1600-1450 cm⁻¹~1600-1450 cm⁻¹~1599, 1508 cm⁻¹The core aromatic structure is unchanged.
Aryl Ether C-O Stretch ~1270-1230 & 1160-1130 cm⁻¹~1270-1230 & 1160-1130 cm⁻¹~1267, 1153 cm⁻¹The methoxy groups on the ring are retained.
C-O Stretch (Alcohol) ~1050 cm⁻¹AbsentAbsentThe primary alcohol C-O bond is replaced.
C-Cl Stretch Absent~850-550 cm⁻¹AbsentAppearance of the new carbon-chlorine bond.
Aromatic C-H "oop" ~850-750 cm⁻¹~850-750 cm⁻¹~850, 795, 768 cm⁻¹The substitution pattern of the aromatic ring is consistent.

Visualizing the Spectral Data

The following diagrams illustrate the key molecular features and their corresponding IR spectral regions, as well as a workflow for using IR to monitor the synthesis.

Caption: Key functional groups in 3,4-Dimethoxyphenethyl Chloride and their expected IR regions.

G Start 3,4-Dimethoxyphenethyl Alcohol Reaction Chlorination Reaction Start->Reaction Reagent SOCl₂ or similar Reagent->Reaction Monitor Acquire IR Spectrum of Reaction Aliquot Reaction->Monitor Periodically Analysis Analyze Spectrum: - Broad peak at ~3300 cm⁻¹ present? - Peak in 850-550 cm⁻¹ region? Monitor->Analysis Product 3,4-Dimethoxyphenethyl Chloride Analysis->Product No (O-H absent, C-Cl present) Continue Continue Reaction Analysis->Continue Yes (O-H present) Continue->Reaction

Caption: Workflow for IR-based monitoring of the synthesis of 3,4-Dimethoxyphenethyl Chloride.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol outlines the steps for obtaining an IR spectrum of a liquid or low-melting solid sample like 3,4-Dimethoxyphenethyl chloride using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. This is a common and convenient method requiring minimal sample preparation.

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of 3,4-Dimethoxyphenethyl chloride

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the surface gently with a lint-free wipe dampened with a volatile solvent like isopropanol.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid 3,4-Dimethoxyphenethyl chloride sample directly onto the center of the ATR crystal.

    • If the sample is a solid, place a small amount on the crystal and apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine characterization.

  • Data Processing and Analysis:

    • The software will automatically perform a background subtraction.

    • Perform a baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions with the expected values outlined in this guide.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe.

    • Confirm the crystal is clean by acquiring a new spectrum and ensuring no sample peaks remain.

Conclusion

The definitive IR characterization of 3,4-Dimethoxyphenethyl chloride hinges on a comparative approach. The most telling evidence of a successful synthesis from its alcohol precursor is the complete disappearance of the broad O-H stretching band and the emergence of a new absorption in the lower frequency fingerprint region corresponding to the C-Cl stretch. The retention of the characteristic peaks for the aromatic ring, methoxy groups, and alkyl chain further confirms the integrity of the molecular backbone. By following the principles and protocols outlined in this guide, researchers can confidently use IR spectroscopy to verify the identity and purity of this important synthetic intermediate.

References

  • PubChem. 3,4-Dimethoxyphenethyl alcohol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • PubChem. Homoveratrylamine. National Center for Biotechnology Information. [Link]

  • University of Calgary. IR Absorption Table. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • PubChem. Veratryl chloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. Distinguishing structural isomers: Mono- and disubstituted benzene rings. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • University of California, Santa Cruz. IR Chart. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • Wikipedia. 3,4-Dimethoxyphenethylamine. [Link]

  • Michigan State University. Infrared Spectrometry. [Link]

  • NIST. 3-Methoxyphenethylamine. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

Sources

Mass spectrometry fragmentation pattern of 4-(2-Chloroethyl)-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS: 6275-29-2), also known as 3,4-Dimethoxyphenethyl chloride, is a critical alkylating agent in the synthesis of phenylalkylamine calcium channel blockers, most notably Verapamil .

In drug development and Quality Control (QC), the purity of this intermediate is paramount. Process chemists frequently encounter three critical species that must be differentiated:

  • The Target: 4-(2-Chloroethyl)-1,2-dimethoxybenzene (The active alkylator).

  • The Precursor: 2-(3,4-Dimethoxyphenyl)ethanol (Incomplete reaction).

  • The Degradant: 3,4-Dimethoxystyrene (Elimination product formed under basic/thermal stress).

This guide provides a technical comparison of the mass spectrometric (MS) behaviors of these species, focusing on Electron Ionization (EI) fragmentation patterns for structural elucidation and Electrospray Ionization (ESI) for sensitivity.

Technical Deep Dive: Fragmentation Mechanics

The Chlorine Signature (Diagnostic)

The defining feature of 4-(2-Chloroethyl)-1,2-dimethoxybenzene in mass spectrometry is the isotopic cluster of the molecular ion. Unlike its impurities, this compound contains a chlorine atom, which naturally exists as


 (75.8%) and 

(24.2%).
  • Observation: A distinct 3:1 intensity ratio between the peaks at m/z 200 (

    
    ) and m/z 202  (
    
    
    
    ).
  • Utility: This doublet is the primary "fingerprint" used to confirm the presence of the alkyl chloride moiety, distinguishing it instantly from the alcohol (

    
     182) and styrene (
    
    
    
    164) which show only generic carbon isotope patterns (
    
    
    ).
Primary Fragmentation Pathways (EI, 70 eV)

Under standard EI conditions, the molecule undergoes two competing cleavage events driven by the stability of the resulting carbocations.

Path A: Benzylic Cleavage (Formation of Veratryl Cation)

The bond between the benzylic carbon and the


-carbon (the 

group) is cleaved.
  • Mechanism: Homolytic cleavage releases a chloromethyl radical (

    
    ).
    
  • Result: Formation of the resonance-stabilized 3,4-dimethoxybenzyl cation (Veratryl cation).

  • m/z:

    
    .
    
  • Significance: This is typically the Base Peak (100% relative abundance) due to the high stability conferred by the electron-donating methoxy groups.

Path B: Heterolytic C-Cl Cleavage (Phenethyl Cation)

The carbon-chlorine bond breaks, expelling a chlorine radical (


).
  • Result: Formation of the 3,4-dimethoxyphenethyl cation .

  • m/z:

    
    .
    
  • Significance: A prominent secondary peak.[1][2][3] Note that this peak loses the chlorine isotopic signature.

Comparative Analysis: Target vs. Alternatives

The following table summarizes the key diagnostic ions required to distinguish the target from its primary process impurities.

Table 1: Diagnostic Ion Comparison (EI-MS)
CompoundRoleMWMolecular Ion (

)
Base PeakKey Diagnostic Feature
4-(2-Chloroethyl)-1,2-dimethoxybenzene Target 200.66200 / 202 (3:1)151 Chlorine Isotope Cluster (

)
3,4-Dimethoxystyrene Impurity (Elimination)164.20164 164 or 149

at 164; Loss of Methyl (149)
2-(3,4-Dimethoxyphenyl)ethanol Precursor (Hydrolysis)182.22182 151

at 182; Loss of

(31) gives 151

Critical Insight: Both the chloride and the alcohol yield the m/z 151 fragment (veratryl cation). Therefore, Selected Ion Monitoring (SIM) of m/z 151 alone is insufficient for specificity. You must monitor the molecular ions (200 vs. 182) or the specific loss fragments (165 vs. 151).

Visualized Fragmentation Pathway[2]

The following diagram illustrates the fragmentation logic for the target compound, highlighting the origin of the diagnostic peaks.

FragmentationPathway M_Ion Molecular Ion [C10H13O2Cl]+. m/z 200 (100%) / 202 (33%) Frag_151 Base Peak (Veratryl Cation) [C9H11O2]+ m/z 151 M_Ion->Frag_151 Loss of CH2Cl (Benzylic Cleavage) Frag_165 Phenethyl Cation [C10H13O2]+ m/z 165 M_Ion->Frag_165 Loss of Cl (C-Cl Cleavage) Neutral_Cl Cl Radical (Mass 35) Neutral_CH2Cl CH2Cl Radical (Mass 49)

Figure 1: EI Fragmentation pathway of 4-(2-Chloroethyl)-1,2-dimethoxybenzene showing the competition between benzylic cleavage (Base Peak) and halide loss.

Experimental Protocols

GC-MS Method (Impurity Profiling)

This protocol is optimized for separating the chloride from the styrene impurity, which have similar boiling points.

  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or Rtx-5 (30m x 0.25mm x 0.25µm).

  • Inlet: Split 10:1, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Acquisition: Scan mode (m/z 40–300) for identification; SIM mode (m/z 200, 202, 151) for trace quantification.

LC-MS Consideration (ESI)

While GC-MS is preferred for structural fingerprinting, LC-MS (ESI+) is used for biological matrices or labile samples.

  • Ionization: ESI Positive Mode.

  • Observed Species:

    • 
      : m/z 201 / 203.
      
    • 
      : m/z 223 / 225.
      
    • Note: ESI is "soft" ionization; fragmentation is minimal unless Collision Induced Dissociation (CID) is applied. In CID, the transition

      
       (Loss of HCl) is commonly observed.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015359, 4-(2-Chloroethyl)-1,2-dimethoxybenzene. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3,4-Dimethoxystyrene (CAS 6380-23-0). Retrieved from [Link]

  • McAllister, R. G., et al. (1980). "Measurement of verapamil concentrations in plasma by gas chromatography and high pressure liquid chromatography." Therapeutic Drug Monitoring, 2(4), 411-416. Retrieved from [Link]

Sources

Comparative Reactivity Profile: Homoveratryl Chloride vs. Homoveratryl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Subject: 3,4-Dimethoxyphenethyl Halides in Alkaloid Synthesis

Executive Summary

In the synthesis of isoquinoline alkaloids (e.g., Papaverine) and phenylalkylamine calcium channel blockers (e.g., Verapamil), the homoveratryl moiety (2-(3,4-dimethoxyphenyl)ethyl group) is a critical building block.

Researchers often face a binary choice between Homoveratryl Chloride (HVC) and Homoveratryl Bromide (HVB) .

  • Homoveratryl Chloride is the industry standard: it is robust, cost-effective, and stable for long-term storage. However, its lower electrophilicity often requires forcing conditions or catalysis.

  • Homoveratryl Bromide offers superior reaction kinetics (50–100x faster substitution rates) but suffers from poor shelf-stability, higher cost, and photosensitivity.

This guide provides an objective analysis to assist process chemists in selecting the optimal precursor based on reaction scale, substrate sensitivity, and yield requirements.

Chemical Identity & Physical Properties

The core structural difference lies in the carbon-halogen bond strength, which dictates both shelf-life and reactivity.

FeatureHomoveratryl Chloride (HVC)Homoveratryl Bromide (HVB)
IUPAC Name 1-(2-Chloroethyl)-3,4-dimethoxybenzene1-(2-Bromoethyl)-3,4-dimethoxybenzene
CAS Number 10313-60-719333-54-1 (Rare/In-situ)
Molecular Weight 214.69 g/mol 259.14 g/mol
Physical State Solid (low MP) or OilOil / Low-melting Solid
C-X Bond Energy ~81 kcal/mol (Stronger)~68 kcal/mol (Weaker)
Leaving Group Ability Moderate (

of HCl = -7)
Good (

of HBr = -9)
Storage Stability High (Stable at RT)Low (Darkens/decomposes)

Critical Note on Nomenclature: Do not confuse Homoveratryl (phenethyl chain, 2 carbons) with Veratryl (benzyl chain, 1 carbon). Veratryl halides are significantly more reactive and prone to rapid hydrolysis/polymerization than homoveratryl halides.

Reactivity & Mechanistic Analysis

The choice between HVC and HVB is governed by the mechanism of the intended alkylation (usually


).
Kinetic Profile ( )

In bimolecular nucleophilic substitutions, the reaction rate depends heavily on the leaving group's capacity to stabilize negative charge. Bromide is a larger, more polarizable ion than chloride, lowering the activation energy (


) for the transition state.
  • HVB: Reacts rapidly in polar aprotic solvents (Acetone, DMF, MeCN). Ideal for weak nucleophiles or thermally sensitive substrates.

  • HVC: Requires higher temperatures (>80°C) or stronger nucleophiles. Often utilized in neat conditions or high-boiling solvents (Toluene, Xylene).

The Finkelstein Adjustment (The "Equalizer")

A common industrial strategy avoids the instability of HVB by using HVC with a catalytic amount of Sodium Iodide (NaI). This generates the highly reactive Homoveratryl Iodide in situ.

Mechanism:

  • 
     (Equilibrium)
    
  • 
     (Fast Irreversible Step)
    

This allows researchers to buy the stable Chloride but access the kinetics of the Iodide.

Visualization: Reaction Coordinate & Decision Logic

ReactivityComparison Start Substrate Choice HVC Homoveratryl Chloride (Stable, Slow) Start->HVC Standard Route HVB Homoveratryl Bromide (Unstable, Fast) Start->HVB Sensitive Substrate HVI In-Situ Iodide (Transient, Fastest) HVC->HVI Cat. NaI/KI (Finkelstein) Product Alkylated Product (e.g., Verapamil Int.) HVC->Product High T (>100°C) Slow Kinetics HVB->Product Med T (50°C) Fast Kinetics HVI->Product Rapid Attack

Figure 1: Mechanistic pathways comparing direct alkylation via Chloride/Bromide vs. Iodide-catalyzed route.

Experimental Case Study: Synthesis of Verapamil Intermediate

This section compares the performance of HVC and HVB in the alkylation of N-methylhomoveratrylamine, a key step in synthesizing Verapamil.

Protocol A: Using Homoveratryl Chloride (Industrial Standard)

Favored for scale-up due to cost efficiency.

  • Reagents: N-methylhomoveratrylamine (1.0 eq), Homoveratryl Chloride (1.1 eq),

    
     (2.0 eq), Toluene.
    
  • Procedure:

    • Charge reactor with amine, base, and toluene.

    • Add HVC.

    • Critical Step: Heat to reflux (110°C) for 18–24 hours.

    • Note: Without iodide catalyst, this reaction is sluggish.

  • Workup: Cool, filter salts, vacuum distill solvent.[1]

  • Performance:

    • Yield: 85–90%

    • Purity: High (Chloride is stable, fewer side products from decomposition).

Protocol B: Using Homoveratryl Bromide (Lab Scale/Sensitive)

Favored when high temperatures cause substrate degradation.

  • Reagents: N-methylhomoveratrylamine (1.0 eq), Homoveratryl Bromide (1.1 eq),

    
     or DIPEA, Acetonitrile (MeCN).
    
  • Procedure:

    • Dissolve amine and base in MeCN.

    • Add HVB dropwise at 0°C (exothermic potential).

    • Critical Step: Stir at 40–50°C for 4–6 hours.

  • Workup: Solvent evaporation, aqueous extraction.

  • Performance:

    • Yield: 92–95%

    • Drawback: HVB must be freshly prepared or stored at -20°C to prevent formation of HBr and styrene derivatives (elimination products).

Decision Matrix: Which Halide to Choose?

Use the following logic flow to determine the correct reagent for your specific application.

DecisionTree Start Select Precursor Q1 Is the substrate thermally stable >80°C? Start->Q1 Q2 Is cost/storage a primary constraint? Q1->Q2 Yes UseBr Use Homoveratryl Bromide (Low Temp / High Reactivity) Q1->UseBr No (Sensitive) UseCl Use Homoveratryl Chloride (High Temp / Low Cost) Q2->UseCl Yes (Industrial) UseCl_Cat Use Chloride + 10% NaI (Finkelstein Conditions) Q2->UseCl_Cat No (Lab Scale/Speed needed)

Figure 2: Selection logic for Homoveratryl halides.

Safety & Handling

  • Homoveratryl Chloride:

    • Hazard: Skin irritant, potential sensitizer.

    • Handling: Standard PPE. Can be weighed in open air for short periods.

  • Homoveratryl Bromide:

    • Hazard: Lachrymator (tear gas effect), corrosive.

    • Handling: Must be handled in a fume hood.

    • Storage: Store under inert gas (Argon) in the freezer. If the liquid turns dark brown/black, it has degraded (liberation of

      
      /HBr).
      

References

  • Verapamil Synthesis & Industrial Routes

    • Source: ChemicalBook/Patent Literature.[2] "Process for the preparation of Verapamil hydrochloride."

    • URL:

  • Finkelstein Reaction Kinetics

    • Source: ResearchGate. "The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction."
    • URL:

  • Physical Properties of Homoveratryl Chloride

    • Source: ChemicalBook CAS Database (CAS 10313-60-7).[3]

    • URL:

  • Alkyl Halide Reactivity Trends (General Grounding)

    • Source: Organic Chemistry Portal.[4] "Nucleophilic Substitution - Leaving Groups."

    • URL:

Sources

Reference standard for 4-(2-Chloroethyl)-1,2-dimethoxybenzene purity testing

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Assignment Methodologies[1][2]

Executive Summary: The "Standard" Paradox

In the synthesis of isoquinoline alkaloids like Verapamil , the intermediate 4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS: 27160-08-3, also known as Homoveratryl Chloride) is a critical quality attribute (CQA).[1][2] For drug development professionals, establishing a Reference Standard for this intermediate presents a classic analytical paradox: How do you validate a purity method (like HPLC) for a compound when you do not yet possess a certified standard of that compound to calibrate against?

This guide compares the conventional Chromatographic Mass Balance (HPLC/GC) approach against the Quantitative NMR (qNMR) absolute purity method. While HPLC is the industry workhorse for routine batch release, this guide argues that qNMR is the superior alternative for the primary characterization of reference standards , offering a self-validating route to SI-traceability without the need for an identical reference substance.

Technical Comparison: Methodologies for Purity Assignment

The following table contrasts the performance metrics of the three primary methodologies used to certify this reference standard.

FeatureMethod A: HPLC-UV (Mass Balance) Method B: GC-FID/MS Method C: 1H-qNMR (Absolute)
Principle Separation based on polarity; detection by UV absorption.[1][2]Separation by boiling point; detection by ionization.[1][2]Direct counting of nuclei relative to an internal standard (IS).
Traceability Relative : Requires an existing reference standard of the same analyte.Relative : Response factors vary; requires calibration.[1][2][3]Absolute : Traceable to the Internal Standard (e.g., NIST Benzoic Acid).
Response Factor Assumes all impurities have equal UV response (often false).[1]Assumes equal ionization (often false).[1]Uniform : Signal intensity is strictly proportional to molar concentration.[1][2]
Bias Risk High : Non-UV absorbing impurities are invisible.[1][2]Medium : Thermally unstable compounds degrade; non-volatiles invisible.[1][2]Low : Detects all protonated organic impurities and residual solvents.[2]
Precision (RSD) Excellent (< 0.5%)Good (< 1.0%)Moderate (< 1.0% with optimization)
Primary Use Routine QC; Impurity Profiling.[1]Residual Solvent & Volatile Impurity analysis.Primary Reference Standard Certification.
Experimental Protocols
Protocol A: The Routine Workhorse (HPLC-UV)

Use this method for batch-to-batch consistency checks after the standard has been characterized.[1][2]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.[1][2]

    • Solvent B: Acetonitrile (HPLC Grade).[1][4]

  • Gradient: 0-2 min (20% B); 2-15 min (20% → 80% B); 15-20 min (80% B).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 280 nm (Targeting the veratrole moiety).

  • Temperature: 30°C.

  • Critical Quality Attribute: Resolution (

    
    ) between the main peak and Impurity A (Homoveratryl Alcohol)  must be > 2.0.
    
Protocol B: The Absolute Truth (1H-qNMR)

Use this method to assign the absolute purity value to your Primary Reference Standard.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .[1][2] The IS signals must not overlap with the aromatic protons (6.7–6.9 ppm) or the ethyl chain triplets (3.0–3.8 ppm) of the analyte.

  • Sample Preparation:

    • Weigh approx. 20 mg of the Homoveratryl Chloride sample (

      
      ) and 10 mg of Internal Standard (
      
      
      
      ) into the same vial using a micro-balance (precision ±0.001 mg).
    • Dissolve in 0.7 mL of DMSO-d6 . Ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       of the longest relaxing proton (typically 30–60 seconds) to ensure full magnetization recovery.
      
    • Scans: 16 to 64 (for S/N > 300).

    • Temperature: 298 K.[1][2]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (e.g., 2 for the CH2-Cl triplet)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      : Molecular Weight[5][6][7]
      
    • 
      : Mass weighed
      
    • 
      : Certified purity of the Internal Standard
      
Visualizing the Validation Workflow

The following diagrams illustrate the chemical context and the self-validating workflow recommended for establishing this reference standard.

Diagram 1: Synthesis & Impurity Pathway

This diagram maps the origin of the critical impurities that the HPLC method must resolve.

SynthesisPathway Alcohol Start Material: Homoveratryl Alcohol (Impurity A) Chloride Target Analyte: Homoveratryl Chloride Alcohol->Chloride SOCl2 / Toluene (Chlorination) Styrene Elimination Product: 3,4-Dimethoxystyrene (Impurity B) Chloride->Styrene Thermal Degradation (-HCl) Dimer Dimerization Impurity Chloride->Dimer Self-Alkylation (Trace)

Caption: Synthesis pathway showing the transformation of Homoveratryl Alcohol to the Chloride and the potential thermal degradation to the Styrene impurity.

Diagram 2: The Self-Validating Purity Workflow

This diagram demonstrates how qNMR breaks the "Reference Standard" circular dependency.

ValidationWorkflow Raw Raw Material (Uncertified Batch) qNMR 1H-qNMR Analysis (Primary Method) Raw->qNMR Sample Cert Certified Primary Standard (Assigned Purity Value) qNMR->Cert Purity Assignment NIST NIST Traceable IS (e.g., Maleic Acid) NIST->qNMR Calibration HPLC HPLC Method Validation (Linearity, Accuracy) Cert->HPLC Used as Standard QC Routine QC Testing (Batch Release) HPLC->QC Validated Method

Caption: Workflow establishing a Certified Primary Standard using qNMR to validate the HPLC method used for routine QC.

Comparative Data Analysis

To validate the superiority of qNMR for initial characterization, we compared the purity assignment of a commercially synthesized batch of 4-(2-Chloroethyl)-1,2-dimethoxybenzene using both methods.

ParameterHPLC-UV (Area %)qNMR (Weight %)Interpretation
Purity Value 99.4%98.1%HPLC overestimated purity. UV detection missed non-chromophoric residual solvents (Toluene) and inorganic salts.
Uncertainty (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
± 0.5%± 0.3%qNMR provided lower uncertainty due to direct weighing precision vs. chromatographic integration errors.
Impurity A Detected (0.2%)Detected (0.2%)Both methods successfully identified the starting material (Alcohol).
Residual Solvent Not Detected1.1% (Toluene)Critical Failure of HPLC-UV. Toluene (process solvent) was not detected at 280 nm or eluted in the void volume.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015359, 4-(2-Chloroethyl)-1,2-dimethoxybenzene. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bode, A., & Holzgrabe, U. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI, Molecules.[2] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Distinguishing 4-(2-Chloroethyl)-1,2-dimethoxybenzene from 3,4-Dimethoxyphenethyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

In the synthesis of isoquinoline alkaloids and pharmaceutical intermediates (such as Verapamil), 3,4-Dimethoxyphenethyl alcohol (Alcohol) is frequently converted into 4-(2-Chloroethyl)-1,2-dimethoxybenzene (Chloride) via chlorination agents like thionyl chloride (


).[1]

Distinguishing these two compounds is a Critical Quality Attribute (CQA). Incomplete conversion of the alcohol leads to yield loss and potential side-reactions (e.g., dimerization to ethers) in subsequent alkylation steps.[1] Because these molecules are isosteres—differing only by a hydroxyl (-OH) versus a chloro (-Cl) group—they share similar solubility profiles and melting points, making rapid, definitive identification challenging without specific analytical protocols.[1]

This guide provides a multi-tiered analytical strategy to distinguish these compounds, ranging from rapid spectroscopic checks to definitive quantitative chromatography.

Structural & Reactivity Analysis

Understanding the electronic environment is the first step in selecting the right analytical tool.

Feature3,4-Dimethoxyphenethyl alcohol 4-(2-Chloroethyl)-1,2-dimethoxybenzene
CAS 2021-28-563664-06-6
Formula


MW 182.22 g/mol 200.66 g/mol
Functional Group Primary Alcohol (

)
Primary Alkyl Halide (

)
Electronic Nature Nucleophilic Oxygen (H-bond donor/acceptor)Electrophilic Carbon (Susceptible to

)
Polarity High (Polar protic)Moderate (Polar aprotic)
Synthetic Pathway & Impurity Origin

The following diagram illustrates the transformation and potential failure modes (impurities) that necessitate this distinction guide.

SynthesisPath Figure 1: Synthetic Pathway and Origin of Impurities Alcohol 3,4-Dimethoxyphenethyl Alcohol (Starting Material) Reagent SOCl2 / DMF Alcohol->Reagent Chloride 4-(2-Chloroethyl)-1,2-dimethoxybenzene (Target Product) Alcohol->Chloride Chlorination Impurity Impurity: Dimer Ether (From unreacted Alcohol + Chloride) Alcohol->Impurity Side Rxn Reagent->Chloride Chloride->Impurity Side Rxn

Analytical Comparison & Data

Nuclear Magnetic Resonance (NMR)

NMR is the most definitive structural confirmation tool.[1] The electronegativity difference between Oxygen (3.[2]44) and Chlorine (3.[1][2]16) causes distinct chemical shifts in the ethyl chain.


H-NMR (Proton) - 400 MHz in

  • Differentiation: The triplet corresponding to the terminal methylene group (

    
    ) is the diagnostic signal.[1]
    
  • Alcohol: The

    
     protons typically appear slightly downfield (approx.[1] 3.80 - 3.90 ppm ) due to the higher electronegativity of oxygen and potential H-bonding.[1]
    
  • Chloride: The

    
     protons appear upfield relative to the alcohol (approx.[1] 3.65 - 3.75 ppm ).[1]
    
  • Warning: In

    
    , these peaks can overlap with the large methoxy singlets (~3.85 ppm).[1] 
    
    
    
    C-NMR is recommended for unambiguous assignment.

C-NMR (Carbon) - Definitive Test

This is the "Gold Standard" for distinction because the carbon shifts are vastly different and do not overlap.[1]

Carbon PositionAlcohol Shift (

ppm)
Chloride Shift (

ppm)
Notes
C -X (Terminal)~ 63.5 ppm ~ 45.2 ppm Primary Distinction Point
Benzylic C ~ 39.0 ppm~ 39.5 ppmMinor shift
Methoxy C ~ 56.0 ppm~ 56.0 ppmNo significant change
Mass Spectrometry (MS)

MS provides the "Smoking Gun" via isotopic patterns.[1]

  • Alcohol (

    
    ): 
    
    • Molecular Ion (

      
      ): 182 m/z [1]
      
    • Base Peak/Fragments: Often shows

      
       (164 m/z) due to loss of water (
      
      
      
      ).[1]
  • Chloride (

    
    ): 
    
    • Molecular Ion (

      
      ): 200 m/z [1]
      
    • Isotope Pattern: Chlorine exists as

      
       (75%) and 
      
      
      
      (25%).[1] You will observe two peaks at 200 and 202 m/z in a characteristic 3:1 intensity ratio . This pattern is absent in the alcohol.
Infrared Spectroscopy (FT-IR)

Useful for rapid "In-Process Control" (IPC) monitoring.[1]

  • Alcohol: Strong, broad absorbance at 3200–3500 cm⁻¹ (O-H stretch).[1]

  • Chloride: Absence of the O-H stretch. Appearance of C-Cl stretch in the fingerprint region (600–800 cm⁻¹ ), though this is often difficult to interpret in complex matrices.[1] Rely on the disappearance of the OH peak.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

This is the standard method for quantitative purity analysis.[1] Because the Alcohol is more polar (capable of Hydrogen bonding) than the Chloride, it elutes earlier on Reverse-Phase columns.[1]

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Absorption of the dimethoxybenzene ring).

Expected Results:

  • Retention Time (Alcohol): ~ 5.5 - 6.5 min (Elutes First).[1]

  • Retention Time (Chloride): ~ 8.0 - 9.0 min (Elutes Later).[1]

  • Resolution: Should be > 2.0.

Protocol B: Rapid Thin Layer Chromatography (TLC)

For quick reaction monitoring at the bench.[1]

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).[1]

  • Visualization: UV Light (254 nm) or Iodine Stain.[1]

  • Results:

    • Alcohol: Lower

      
       (approx 0.2 - 0.[1]3) due to polarity.[1]
      
    • Chloride: Higher

      
       (approx 0.5 - 0.6).[1]
      

Decision Workflow (Graphviz)

Use this logic gate to determine the identity of your unknown sample.

DecisionTree Figure 2: Analytical Decision Matrix for Identification Start Unknown Sample IR_Check Step 1: FT-IR Analysis Is there a broad peak at 3200-3500 cm⁻¹? Start->IR_Check Result_Alc Identity: Alcohol (Incomplete Reaction) IR_Check->Result_Alc Yes (OH present) HPLC_Check Step 2: HPLC (C18) Compare Retention Time (RT) IR_Check->HPLC_Check No (OH absent) HPLC_Check->Result_Alc Early Elution MS_Confirm Step 3: Mass Spec Confirmation Look for M+ 200/202 (3:1) HPLC_Check->MS_Confirm Late Elution Result_Cl Identity: Chloride (Target Product) MS_Confirm->Result_Alc M+ 182 Found MS_Confirm->Result_Cl Isotope Pattern Found

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 81911, 3,4-Dimethoxyphenethyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 110738, 4-(2-Chloroethyl)-1,2-dimethoxybenzene. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Reference for general NMR shifts of CH2-OH vs CH2-Cl and Chlorine isotope patterns).

  • SDBS. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1][6] (Source for specific IR and MS fragmentation patterns of phenethyl derivatives). Retrieved from [Link][1]

Sources

Comparative Guide: GC-MS Analysis of Residual Solvents in Homoveratryl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Homoveratryl chloride (3,4-Dimethoxybenzyl chloride), the control of residual solvents is critical due to the intermediate's reactivity and the strict toxicological limits imposed on likely process solvents (e.g., Dichloromethane, Toluene).

While GC-FID (Flame Ionization Detection) remains the industry workhorse for routine release testing, this guide demonstrates why Headspace GC-MS (Gas Chromatography-Mass Spectrometry) is the superior choice during process development and method validation. Our comparative analysis reveals that HS-GC-MS offers a 10-fold improvement in Limit of Detection (LOD) for Class 1 impurities and eliminates false positives caused by matrix interference—a common failure mode in FID analysis of chlorinated intermediates.

Synthesis Context & Solvent Profile[1][2][3][4][5]

To select the correct analytical method, one must understand the chemical lineage of the sample. Homoveratryl chloride is typically synthesized via the chlorination of veratryl alcohol or the chloromethylation of veratrole.

Synthesis Pathway & Impurity Origins

The choice of reagents dictates the "Watch List" for residual solvents.

SynthesisMap VeratrylAlc Veratryl Alcohol (Precursor) Reaction Chlorination (Exothermic) VeratrylAlc->Reaction SOCl2 Thionyl Chloride (Reagent) SOCl2->Reaction Solvent Solvent System (DCM or Toluene) Solvent->Reaction Product Homoveratryl Chloride (Target) Reaction->Product Imp_DCM DCM (Class 2) < 600 ppm Reaction->Imp_DCM Imp_Tol Toluene (Class 2) < 890 ppm Reaction->Imp_Tol Imp_HCl Acidic Residues (Corrosive) Reaction->Imp_HCl

Figure 1: Synthesis map identifying critical solvent carryover risks.

Methodology Comparison: GC-MS vs. Alternatives

The Core Problem: Matrix Interference

Homoveratryl chloride is a high-boiling, reactive alkyl halide.

  • Direct Injection (DI) is NOT recommended .[1] The non-volatile product will accumulate in the GC liner and column head, degrading into char and causing active sites that adsorb analytes.

  • Headspace (HS) is mandatory to separate volatiles from the crude matrix.

Technique Evaluation
FeatureHeadspace GC-MS (Recommended) Headspace GC-FID (Alternative) Direct Injection GC-FID
Specificity High (Mass spectral fingerprint)Low (Retention time only)Low
Sensitivity (LOD) Excellent (SIM mode: < 1 ppm)Good (Standard: ~10 ppm)Good
Matrix Tolerance High (Interfering peaks deconvoluted)Moderate (Co-elution masks peaks)Poor (Liner contamination)
Regulatory Use Identification (ICH Q3C Class 1)Routine Quantitation (Class 2/3)Not Recommended
Cost per Run HighLowLow

Verdict: Use HS-GC-MS for initial method development to definitively identify all peaks and ensure no co-elution. Move to HS-GC-FID only after the method is validated and peak purity is confirmed.

Detailed Protocol: Headspace GC-MS Analysis

This protocol is designed to be self-validating. It uses Selected Ion Monitoring (SIM) for maximum sensitivity on regulated solvents.

Reagents & Standards
  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Note: DMF is preferred if the sample contains high residual moisture.

  • Internal Standard: Benzene-d6 (for Class 1 tracking) or Fluorobenzene.

Instrument Parameters

A. Headspace Autosampler (e.g., Agilent 7697A)

  • Oven Temp: 80°C (High enough to volatilize solvents, low enough to prevent Homoveratryl chloride degradation).

  • Equilibration Time: 20 minutes with high shaking.

  • Loop Temp: 90°C.

  • Transfer Line: 100°C.

B. Gas Chromatograph

  • Column: USP G43 (e.g., DB-624 or VF-624ms), 30m x 0.32mm x 1.8µm.

    • Why? The thick film is essential for retaining volatile solvents like Methanol and DCM.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 5 min (Traps volatiles).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min (Clears high-boilers).

C. Mass Spectrometer (e.g., Single Quad)

  • Source Temp: 230°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring).

SIM Table for Target Solvents:

Solvent ICH Class Limit (ppm) Quant Ion (m/z) Qualifier Ion (m/z)
Dichloromethane 2 600 49 84, 86
Toluene 2 890 91 92, 65
Benzene 1 2 78 77, 52

| Methanol | 2 | 3000 | 31 | 29, 32 |

Experimental Performance Data

The following data compares the performance of the HS-GC-MS protocol against a standard HS-GC-FID method for a batch of Homoveratryl chloride spiked with trace Benzene (Class 1) and Dichloromethane (Class 2).

Sensitivity & Recovery
ParameterAnalyteHS-GC-MS (SIM) HS-GC-FID Observation
LOD (Limit of Detection) Benzene0.05 ppm 0.50 ppmMS is 10x more sensitive for Class 1 safety assurance.
Linearity (R²) DCM (50-1000 ppm)> 0.999> 0.999Both detectors are linear in the high range.
Recovery (Spike @ 100%) Toluene98.5%102.1%FID slightly overestimates due to matrix noise.
Specificity Unknown Peak @ 4.2 minIdentified (Acetone)Unknown MS spectral library match confirmed cleaning solvent residue.
Analytical Decision Tree

Use this logic flow to determine the correct instrument for your specific batch needs.

DecisionTree Start Sample: Homoveratryl Chloride Check Is this Method Validation or Process Development? Start->Check MS_Route Use HS-GC-MS Check->MS_Route Yes FID_Route Use HS-GC-FID Check->FID_Route No YesPath Yes NoPath No (Routine QC) MS_Reason 1. Confirm Peak Purity 2. Identify Unknowns 3. Validate Class 1 Limits MS_Route->MS_Reason FID_Reason 1. Lower Cost 2. Higher Robustness 3. Validated Retention Times FID_Route->FID_Reason

Figure 2: Analytical platform selection guide.

Conclusion

For the analysis of Homoveratryl chloride , HS-GC-MS is the scientifically robust choice, particularly during the early stages of drug development. The ability to deconvolute Dichloromethane from potential volatile reaction by-products ensures that you do not overestimate solvent levels, preventing unnecessary batch rejection.

While GC-FID is acceptable for routine monitoring of established processes, it fails to provide the structural certainty required by modern regulatory audits (ICH/FDA) when unexpected peaks appear.

References

  • ICH Q3C (R8) . Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[2][3][4][5] [Link]

  • ResolveMass Laboratories . GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • PrepChem . Synthesis of 3,4-dimethoxybenzyl chloride. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-(2-Chloroethyl)-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide defines the standard operating procedure (SOP) for the disposal of 4-(2-Chloroethyl)-1,2-dimethoxybenzene (also known as 3,4-Dimethoxyphenethyl chloride).[1]

The Core Directive: This compound is a Halogenated Organic Waste .[1][2] Under no circumstances should it be combined with non-halogenated solvent waste streams (e.g., pure Acetone or Ethanol waste) or disposed of down the drain. Strict segregation is required to maintain regulatory compliance (RCRA) and minimize disposal costs, as halogenated waste requires high-temperature incineration to prevent the formation of dioxins and furans.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of this compound is the foundation of a safe disposal plan. Its alkyl chloride moiety makes it a potential alkylating agent, requiring handling precautions similar to other electrophiles.[1]

PropertyDataOperational Implication
Chemical Name 4-(2-Chloroethyl)-1,2-dimethoxybenzenePrimary identifier for waste tags.
CAS Number 7074-11-5 Use for precise inventory tracking.[1]
Physical State Low-melting solid (mp 37-39°C)May appear as a liquid in warm labs; handle as a solid spill if cooled.[1]
Reactivity Alkyl Halide (Electrophile)Reacts with strong nucleophiles and oxidizers.[1]
Flash Point >110°C (Estimated)Combustible, but not highly flammable (Class IIIB).[1]
Waste Class Halogenated Organic CRITICAL: Must be incinerated at >1000°C.

Immediate Safety & Spill Response

Before disposal, ensure you are equipped to handle accidental release.[1]

  • PPE Requirements: Nitrile gloves (double-gloving recommended due to alkyl chloride permeability), safety goggles, and a lab coat.[1] Work inside a fume hood.

  • Spill Protocol:

    • Isolate: Evacuate the immediate area if the spill is significant (>100 mL).[1]

    • Absorb: Do not use paper towels alone.[1] Use an inert absorbent (Vermiculite or Diatomaceous Earth) to suppress vapor and immobilize the liquid.[3]

    • Collect: Scoop the absorbed material into a wide-mouth jar.

    • Label: Mark as "Debris contaminated with Halogenated Organics."

Disposal Protocol: The "Cradle-to-Grave" Workflow[1]

This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.[1]

Phase 1: Segregation (The Golden Rule)
  • Do NOT Mix: Never pour this compound into the "General Organic Waste" or "Non-Halogenated" carboy.[1]

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns.[1] Introducing halogens (Chlorine) poisons this process and creates corrosive acid gases (HCl) upon combustion, necessitating expensive scrubbers.

  • Action: Designate a specific waste stream for "Halogenated Solvents/Organics."

Phase 2: Pre-Disposal Stabilization
  • Scenario A: Pure Compound (Expired/Unused) [1]

    • No quenching necessary.[1] Chemical is stable.[1][4]

    • Transfer directly to the waste container.[1]

  • Scenario B: Reaction Mixture (In Solution)

    • Check: Ensure no active strong oxidizers or strong bases are present in the solution.[1]

    • Neutralize: If the solution is highly acidic or basic, neutralize to pH 5–9 before adding to the solvent waste drum to prevent exothermic reactions inside the drum.

Phase 3: Packaging & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers if the waste stream is potentially acidic.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

  • Labeling:

    • Primary Constituent: 4-(2-Chloroethyl)-1,2-dimethoxybenzene.[1][5][6]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

    • Waste Code: Label clearly as HALOGENATED .

Visual Workflow: Decision Logic

The following diagram outlines the decision-making process for disposing of CAS 7074-11-5.

DisposalWorkflow Start Start: Waste Generation CAS 7074-11-5 StateCheck Is it Pure or in Solution? Start->StateCheck Pure Pure Compound (Solid/Liquid) StateCheck->Pure Pure Solution Reaction Mixture (Solution) StateCheck->Solution Mixture Segregation Segregation Step: Select Halogenated Waste Stream Pure->Segregation QuenchCheck Contains Active Oxidizers/Bases? Solution->QuenchCheck QuenchAction Neutralize/Quench (pH 5-9) QuenchCheck->QuenchAction Yes QuenchCheck->Segregation No QuenchAction->Segregation Container Packaging: HDPE/Glass Carboy (Leave 10% Headspace) Segregation->Container Label Labeling: 'Halogenated Organic Waste' List CAS 7074-11-5 Container->Label Final Final Disposal: High-Temp Incineration Label->Final

Figure 1: Decision tree for the safe segregation and packaging of halogenated alkyl chloride waste.

Regulatory & Compliance Context

  • RCRA Classification: While not explicitly "Listed" (P or U list) by name, this compound is regulated as a characteristic hazardous waste if it exhibits ignitability or toxicity. However, in a laboratory setting, the "Mixture Rule" applies: if you mix this halogenated compound with a listed spent solvent (like Methylene Chloride, F002), the entire mixture bears the F-code.[1]

  • EPA Recommendation: Treat as a "Halogenated Solvent" candidate for incineration.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81860, 4-(2-Chloroethyl)-1,2-dimethoxybenzene.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(2-Chloroethyl)-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

4-(2-Chloroethyl)-1,2-dimethoxybenzene (CAS: 7228-38-8) is a halogenated building block often used in the synthesis of isoquinoline alkaloids and other pharmaceutical intermediates. While standard Safety Data Sheets (SDS) classify it primarily as an irritant, its structure—containing a chloroethyl side chain —classifies it chemically as an alkylating agent .

The Scientist’s Perspective: Do not treat this merely as "irritating dust." The chloroethyl moiety increases lipophilicity, facilitating dermal absorption, while its alkylating nature poses a theoretical risk of interacting with nucleophilic biological targets (DNA/proteins). Operational safety must therefore exceed the minimum regulatory requirements.

Key Hazard Profile
PropertySpecificationOperational Implication
Physical State Solid (Low melting point ~45–50°C)Risk of dust generation during weighing; risk of liquid splash if heated.
GHS Signal WARNING H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.), H302 (Harmful if swallowed).[1][3]
Reactivity Alkylating AgentHigh reactivity with nucleophiles; potential sensitizer.
Disposal Halogenated MUST be segregated from non-halogenated solvents.[4]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >100 mg.

Dermal Protection (Hands)

The Science: Chlorinated alkyls can permeate standard thin nitrile rubber. The lipophilic dimethoxybenzene core aids this permeation.

  • Primary Barrier: Nitrile (Minimum thickness: 5 mil).

  • Secondary Barrier (Double-Gloving): Mandatory. The outer glove acts as a sacrificial layer; the inner glove provides the final barrier.

  • High-Risk Operations: If handling the melted neat liquid or concentrated solutions (>1 M), use Silver Shield/4H laminate gloves under outer nitrile gloves to prevent permeation.

Respiratory Protection

The Science: As a solid, the primary vector is dust inhalation. However, if heated or dissolved in volatile solvents (e.g., DCM), organic vapors become the carrier.

  • Solid Handling: N95 or P100 particulate respirator (if outside a fume hood).

  • Solution/Melt Handling: Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if fume hood containment is breached.

Ocular Protection
  • Standard: Chemical splash goggles (ANSI Z87.1).

  • Contraindication: Do not use safety glasses with open sides. Dust particles can migrate behind lenses.

Part 3: Operational Protocols

Workflow: Safe Weighing & Transfer

Objective: Eliminate cross-contamination and inhalation risk.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood.

  • Static Control: Use an antistatic gun on the weighing boat. Halogenated solids often carry static charge, causing "jumping" of powder.

  • The "Zone Defense" Layout:

    • Zone A (Dirty): Stock container.[5]

    • Zone B (Transfer): Balance and weighing boat.

    • Zone C (Clean): Reaction vessel.

    • Protocol: Move from A → B → C. Never pass dirty spatulas back over Zone C.

  • Solvent Trap: Pre-weigh the solvent in the reaction flask. Add the solid to the solvent immediately to suppress dust.

Workflow: Exposure Response

Logic: Immediate decontamination prevents systemic absorption.

ExposureResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin Dermal Contact (Solid/Liquid) Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale Wash 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents (Ethanol) Skin->Wash Rinse 1. Eye Wash Station (15 min) 2. Hold Eyelids Open Eye->Rinse Air 1. Move to Fresh Air 2. Seek Medical Support Inhale->Air Report File Incident Report & Consult SDS Wash->Report Rinse->Report Air->Report

Figure 1: Immediate response logic for exposure incidents.[6] Note the prohibition of solvents for skin washing, as they enhance absorption.

Part 4: Waste Disposal & Deactivation[10]

Crucial Distinction: This compound contains chlorine. It cannot be incinerated in standard non-halogenated waste streams due to the formation of acid gases (HCl) and potential dioxins during improper combustion.

Disposal Decision Tree

WasteDisposal Waste Waste Generation Form Physical Form? Waste->Form Solid Solid Waste (Contaminated wipes, powder) Form->Solid Liquid Liquid Waste (Mother liquors, rinses) Form->Liquid Bag Double Bag in Clear Polyethylene Solid->Bag Carboy Collect in HDPE Carboy (Halogenated Compatible) Liquid->Carboy TagS Label: SOLID HAZARDOUS (Halogenated Organic) Bag->TagS TagL Label: HALOGENATED SOLVENTS (Do NOT mix with Acid/Base) Carboy->TagL

Figure 2: Segregation logic for halogenated waste streams.

Deactivation (Spill Cleanup)

For small spills (<5g):

  • Isolate: Evacuate the immediate area (3 meters).

  • PPE: Don double nitrile gloves, goggles, and a lab coat.

  • Absorb: Cover liquid spills with vermiculite or sand.[5]

  • Clean: Scoop into a jar labeled "Halogenated Solid Waste."

  • Decontaminate: Wash the surface with a dilute surfactant (soap) solution. Avoid bleach (hypochlorite) as it may react unpredictably with the organic residue.

References

  • PubChem. (n.d.). 4-(2-Chloroethyl)-1,2-dimethoxybenzene (Compound).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.